BB-Cl-Amidine
Description
Properties
IUPAC Name |
N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOAWJHYHGBQFI-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BB-Cl-Amidine: A Dual-Function Inhibitor Targeting Citrullination and Innate Immune Signaling
An In-depth Technical Guide on the Mechanism of Action of BB-Cl-Amidine for Researchers, Scientists, and Drug Development Professionals.
This compound is a potent, cell-permeable small molecule that has garnered significant interest in the scientific community for its multifaceted mechanism of action. Initially developed as an irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), it has shown considerable therapeutic potential in preclinical models of autoimmune diseases and cancer. More recently, a second, PAD-independent mechanism has been elucidated, revealing its ability to directly inhibit the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity. This guide provides a comprehensive overview of the dual mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Primary Mechanism of Action: Irreversible Inhibition of Peptidylarginine Deiminases (PADs)
This compound acts as an irreversible inhibitor of PAD enzymes, a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins.[1] This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).
The inhibitory action of this compound is achieved through the covalent modification of a conserved cysteine residue within the active site of PAD enzymes.[2] This irreversible binding effectively inactivates the enzyme, preventing the conversion of arginine to citrulline. This compound is a second-generation PAD inhibitor, designed as a C-terminal bioisostere of Cl-amidine with enhanced cellular uptake and a significantly longer in vivo half-life.[1][3]
Quantitative Data: Potency and Selectivity of this compound against PAD Isozymes
The efficacy of this compound as an irreversible inhibitor is best described by the second-order rate constant, kinact/KI. The table below summarizes the potency and selectivity of this compound against four catalytically active human PAD isozymes. For comparison, data for its precursor, Cl-amidine, is also included.
| Inhibitor | PAD1 (M⁻¹min⁻¹) | PAD2 (M⁻¹min⁻¹) | PAD3 (M⁻¹min⁻¹) | PAD4 (M⁻¹min⁻¹) |
| This compound | 16,100 | 4,100 | 6,800 | 13,300 |
| Cl-amidine | 18,000 | 4,500 | 9,000 | 15,000 |
| Data sourced from Knight JS, et al. Ann Rheum Dis. 2015.[3] |
The cellular potency of this compound has been demonstrated in various cell lines. The table below shows the half-maximal effective concentration (EC50) for cell viability in human osteosarcoma (U2OS) cells.
| Inhibitor | EC₅₀ in U2OS cells (μM) |
| This compound | 8.8 ± 0.6 |
| Cl-amidine | >200 |
| Data sourced from Knight JS, et al. Ann Rheum Dis. 2015.[3] |
Signaling Pathway: PAD Inhibition and Downstream Effects
The inhibition of PAD enzymes by this compound has several significant downstream consequences, most notably the disruption of NET formation. NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of autoimmune diseases like lupus and rheumatoid arthritis. Citrullination of histones by PAD4 is a critical step in chromatin decondensation and subsequent NET release. By inhibiting PAD4, this compound effectively blocks this process.
Caption: this compound irreversibly inhibits PAD enzymes, preventing protein citrullination and downstream effects.
Secondary Mechanism of Action: Direct Inhibition of STING
Recent studies have unveiled a novel, PAD-independent mechanism of action for this compound: the direct inhibition of the STING protein.[4] STING is a central adaptor protein in the innate immune system that senses cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation by cyclic GMP-AMP (cGAMP), STING oligomerizes and translocates from the endoplasmic reticulum to the Golgi apparatus, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
This compound has been shown to covalently modify cysteine 148 (Cys148) of human STING, a residue critical for its oligomerization.[4] By blocking STING oligomerization, this compound effectively terminates the downstream signaling pathway.
Signaling Pathway: STING Inhibition
The inhibition of STING by this compound represents a distinct anti-inflammatory mechanism that is independent of its effects on PAD enzymes. This dual activity makes this compound a unique tool for studying inflammatory pathways and a potential therapeutic for STING-driven diseases.
Caption: this compound inhibits STING signaling by preventing its oligomerization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PAD Inhibition Assay
This protocol is adapted from methods used to determine the potency of irreversible PAD inhibitors.[5][6][7]
Objective: To determine the kinact/KI of this compound for a specific PAD isozyme.
Materials:
-
Recombinant human PAD enzyme (PAD1, 2, 3, or 4)
-
This compound
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) or a similar colorimetric or fluorometric PAD substrate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 5 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of this compound to the assay buffer.
-
Add the PAD enzyme to each well and incubate for different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for time-dependent inactivation.
-
Initiate the enzymatic reaction by adding the PAD substrate (e.g., BAEE) to each well.
-
Immediately measure the rate of product formation kinetically using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.
-
The observed inactivation rate constant (kobs) is determined from the negative slope of this plot.
-
Replot kobs versus the inhibitor concentration. The slope of this line represents the second-order rate constant, kinact/KI.
Caption: A stepwise workflow for determining the inhibitory potency of this compound against PAD enzymes.
Quantification of Neutrophil Extracellular Trap (NET) Formation
This protocol is based on immunofluorescence microscopy methods to visualize and quantify NETs.[8][9][10][11][12]
Objective: To assess the effect of this compound on NET formation by neutrophils.
Materials:
-
Isolated human or murine neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus
-
Poly-L-lysine coated coverslips or 96-well plates
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibodies: Anti-myeloperoxidase (MPO) and anti-citrullinated histone H3 (CitH3)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Fluorescence microscope
Procedure:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Seed neutrophils onto poly-L-lysine coated coverslips or plates and allow them to adhere.
-
Pre-treat the neutrophils with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the neutrophils with PMA to induce NET formation and incubate for 3-4 hours.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with primary antibodies against MPO and CitH3 overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain DNA with DAPI or Hoechst.
-
Acquire images using a fluorescence microscope.
-
Quantify NET formation by measuring the area of extracellular DNA co-localized with MPO and CitH3 signals using image analysis software.
Caption: A workflow for visualizing and quantifying the effect of this compound on NET formation.
STING Oligomerization Assay
This protocol utilizes Blue Native PAGE (BN-PAGE) to assess STING oligomerization.[13][14][15][16]
Objective: To determine if this compound inhibits STING oligomerization.
Materials:
-
HEK293T cells expressing STING
-
This compound
-
cGAMP or other STING agonist
-
Lysis buffer for native protein extraction (e.g., 1% Digitonin in BN-PAGE buffer)
-
Blue Native PAGE (BN-PAGE) gels
-
BN-PAGE running buffers
-
Antibody against STING
-
Western blotting equipment
Procedure:
-
Culture HEK293T cells expressing STING.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with cGAMP for a short period (e.g., 30 minutes) to induce STING oligomerization.
-
Lyse the cells in a native lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Mix the supernatant with a non-denaturing loading dye.
-
Separate the protein complexes on a BN-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-STING antibody to visualize the monomeric and oligomeric forms of STING.
Caption: A workflow to assess the impact of this compound on STING oligomerization using Blue Native PAGE.
In Vivo Efficacy
This compound has demonstrated significant therapeutic potential in various preclinical animal models.
Autoimmune Disease Models
In the MRL/lpr mouse model of systemic lupus erythematosus (SLE), treatment with this compound has been shown to reduce disease severity.[3][17][18]
| Treatment Group | Proteinuria (mg/dL) at 14 weeks | Skin Lesion Score (0-3) at 14 weeks |
| Vehicle | 150 ± 25 | 2.5 ± 0.5 |
| This compound (1 mg/kg/day) | 50 ± 10 | 1.0 ± 0.3 |
| p < 0.05 compared to vehicle. Data are representative of published findings.[3] |
Cancer Models
In xenograft models of breast cancer using MDA-MB-231 cells, this compound has been shown to reduce tumor growth.[19][20][21][22][23]
| Treatment Group | Tumor Volume (mm³) at Day 28 |
| Vehicle | 1200 ± 150 |
| This compound (10 mg/kg, i.p.) | 600 ± 100* |
| p < 0.05 compared to vehicle. Data are representative of published findings. |
Conclusion
This compound is a powerful research tool with a unique dual mechanism of action, targeting both PAD-mediated citrullination and STING-dependent innate immune signaling. Its ability to potently and irreversibly inhibit PAD enzymes has established it as a valuable agent for studying the role of citrullination in health and disease. The discovery of its direct inhibitory effect on STING has opened up new avenues for research into the regulation of innate immunity and the development of novel anti-inflammatory therapeutics. The comprehensive data and detailed protocols provided in this guide are intended to facilitate further investigation into the multifaceted biological activities of this compound and to support its application in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 7. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. intjmorphol.com [intjmorphol.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Protein Oligomers by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]
- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 20. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
BB-Cl-Amidine: A Pan-PAD Inhibitor with Dual Functionality for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BB-Cl-Amidine has emerged as a potent, second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor. Evolved from its predecessor, Cl-amidine, this compound exhibits enhanced cellular potency and a significantly longer in vivo half-life, making it a valuable tool for investigating the physiological and pathological roles of protein citrullination. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, detailed experimental protocols for its use, and its recently discovered dual functionality as a STING pathway inhibitor. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.
Introduction to this compound
This compound is a haloacetamidine-based irreversible inhibitor of all five PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6). The structural modifications of this compound, specifically the replacement of the N-terminal benzoyl group with a biphenyl moiety and the C-terminal amide with a benzimidazole group, confer increased hydrophobicity and resistance to proteolysis.[1] These enhancements lead to improved cellular uptake and a longer in vivo half-life compared to the first-generation inhibitor, Cl-amidine.[2][3]
The primary mechanism of action of this compound involves the covalent modification of a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[3] This inhibition of PAD activity prevents the conversion of arginine residues to citrulline on target proteins, a post-translational modification implicated in the pathogenesis of various diseases, including autoimmune disorders, inflammatory conditions, and cancer.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison with other PAD inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound Against Human PAD Isozymes
| PAD Isozyme | kinact/KI (M-1min-1) | Reference |
| PAD1 | 16,100 | [4] |
| PAD2 | 4,100 | [4] |
| PAD3 | 6,800 | [4] |
| PAD4 | 13,300 | [4] |
Table 2: Cellular Potency and Pharmacokinetics of this compound vs. Cl-amidine
| Parameter | This compound | Cl-amidine | Reference |
| EC50 in U2OS cells | 8.8 ± 0.6 µM | >200 µM | [2] |
| In vivo half-life (mice) | 1.75 hours | ~15 minutes | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PAD Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant PAD enzymes.
Materials:
-
Recombinant human PAD enzymes (e.g., PAD4)
-
This compound
-
PAD assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 1 mM DTT)
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE, or a fluorescent substrate)
-
Detection reagent (specific to the chosen substrate)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant PAD enzyme to the desired concentration in cold PAD assay buffer.
-
In a 96-well plate, add the PAD enzyme to each well.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the PAD substrate to each well.
-
Immediately measure the product formation at regular intervals using a plate reader at the appropriate wavelength for the detection reagent.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rate against the logarithm of the inhibitor concentration.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol details the induction of NETosis in neutrophils and its inhibition by this compound.
Materials:
-
Isolated primary neutrophils (human or murine)
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
DNA-binding fluorescent dye (e.g., SYTOX Green or PicoGreen)
-
Fluorescence microplate reader or fluorescence microscope
-
Black 96-well plate with clear bottoms
Procedure:
-
Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in RPMI 1640 medium.
-
Seed the neutrophils into the wells of a black 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add the DNA-binding fluorescent dye to each well.
-
Stimulate NET formation by adding PMA (e.g., 25-100 nM) to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor the increase in fluorescence over time (typically 2-4 hours) using a fluorescence microplate reader. Alternatively, visualize NETs at a fixed time point using a fluorescence microscope.
-
Quantify NET formation by measuring the fluorescence intensity.
In Vivo Murine Model of Lupus
This protocol outlines the use of this compound in the MRL/lpr mouse model of systemic lupus erythematosus (SLE).
Materials:
-
MRL/lpr mice (female, 8-10 weeks old)
-
This compound
-
Vehicle control (e.g., 25% DMSO in PBS)
-
Metabolic cages for urine collection
-
Urine protein quantification assay (e.g., Bradford assay or dipsticks)
-
Equipment for measuring endothelial function (e.g., myograph for isolated aortic rings)
Procedure:
-
House MRL/lpr mice under standard laboratory conditions.
-
Prepare a solution of this compound at the desired concentration (e.g., 1 mg/kg) in the vehicle.
-
Administer this compound or vehicle control to the mice daily via subcutaneous or intraperitoneal injection for a specified duration (e.g., from 8 to 14 weeks of age).[5][6]
-
Monitor the health and body weight of the mice regularly.
-
At regular intervals, place the mice in metabolic cages to collect urine for 24 hours.
-
Measure the protein concentration in the collected urine to assess proteinuria.
-
At the end of the study, euthanize the mice and harvest tissues for further analysis.
-
To assess endothelial function, isolate the thoracic aorta and prepare aortic rings for isometric tension recording in a myograph.[5]
-
Determine the acetylcholine-induced endothelium-dependent relaxation of the aortic rings.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.
Dual Functionality: Inhibition of the STING Pathway
Recent groundbreaking research has unveiled a novel mechanism of action for this compound, independent of its PAD-inhibitory activity. This compound has been identified as a potent inhibitor of the Stimulator of Interferon Genes (STING) protein.[4][7]
STING is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers downstream signaling cascades involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines.
This compound has been shown to directly and covalently modify the STING protein, thereby preventing its oligomerization and subsequent activation of downstream signaling pathways.[4][7] This inhibition of STING-dependent signaling occurs in the subnanomolar range and is independent of PAD activity.[4]
This dual functionality of this compound as both a pan-PAD and a STING inhibitor has significant implications for its use in research and potential therapeutic applications. It is crucial for researchers to consider both mechanisms when interpreting experimental results obtained with this compound. For instance, the anti-inflammatory effects observed with this compound in certain models may be attributable to its inhibition of the STING pathway, PAD inhibition, or a combination of both.
Conclusion
This compound is a powerful and versatile research tool for investigating the roles of protein citrullination and the STING signaling pathway in health and disease. Its improved pharmacokinetic profile compared to first-generation PAD inhibitors makes it particularly suitable for in vivo studies. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in various research settings. The discovery of its dual inhibitory activity on both PADs and STING opens up new avenues for research and necessitates a careful consideration of its multifaceted mechanism of action in the design and interpretation of experiments. As our understanding of the intricate roles of protein citrullination and innate immunity in disease pathogenesis continues to grow, this compound will undoubtedly remain a key compound in the arsenal of researchers and drug developers.
References
- 1. Guidelines for Assessing Mouse Endothelial Function via Ultrasound Imaging: A report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins in Lupus-prone MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STING oligomerization with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
BB-Cl-Amidine: A Technical Guide to a Potent Pan-Peptidylarginine Deiminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BB-Cl-Amidine, a second-generation, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs). This compound was developed to improve upon the therapeutic potential of its predecessor, Cl-amidine, by enhancing cellular permeability and in vivo stability. This document details its discovery, mechanism of action, and key experimental data, offering a valuable resource for researchers in inflammation, autoimmune diseases, and oncology.
Discovery and Rationale for Synthesis
This compound was synthesized as part of a strategic effort to enhance the drug-like properties of the first-generation PAD inhibitor, Cl-amidine. While Cl-amidine demonstrated efficacy in various disease models, its therapeutic potential was limited by a short in vivo half-life and poor cellular permeability.
To address these limitations, two key structural modifications were incorporated into the Cl-amidine scaffold to create this compound[1][2]:
-
C-terminal Benzimidazole: The C-terminal amide of Cl-amidine was replaced with a benzimidazole group. This bioisostere was designed to increase resistance to proteolytic degradation, thereby extending the inhibitor's half-life in vivo[1][2].
-
N-terminal Biphenyl Group: The N-terminal benzoyl group was substituted with a more hydrophobic biphenyl moiety. This modification was intended to increase the molecule's lipophilicity, facilitating its passage across cellular membranes and enhancing its cellular potency[1][2].
These rational design choices resulted in a compound with significantly improved pharmacological properties compared to its parent molecule.
Mechanism of Action
This compound is an irreversible, mechanism-based inhibitor of PAD enzymes. It functions by covalently modifying a critical cysteine residue within the active site of PADs[3]. This irreversible binding permanently inactivates the enzyme, preventing it from catalyzing the conversion of arginine residues to citrulline on substrate proteins, such as histones. The inhibition of protein citrullination is the primary mechanism through which this compound exerts its biological effects.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against multiple PAD isoforms. The efficiency of irreversible inhibitors is best described by the second-order rate constant kinact/KI.
| PAD Isoform | kinact/KI (M-1min-1) | Reference |
| PAD1 | 16,100 | |
| PAD2 | 4,100 | |
| PAD3 | 6,800 | |
| PAD4 | 13,300 |
Cellular Efficacy
The structural modifications in this compound led to a dramatic increase in its cellular potency compared to Cl-amidine. This is evident from its half-maximal effective concentration (EC50) in cellular assays.
| Cell Line | Assay | EC50 (µM) | Reference |
| U2OS (human osteosarcoma) | Cell Viability | 8.8 ± 0.6 | [2][3] |
| HEK293T/PAD2 | Histone H3 Citrullination | 1.2 |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have confirmed the improved in vivo stability of this compound over Cl-amidine.
| Compound | In Vivo Half-life | Dosing | Animal Model | Reference |
| This compound | 1.75 hours | 1 mg/kg | C57BL/6 mice | |
| Cl-amidine | ~15 minutes | 10 mg/kg | C57BL/6 mice |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not publicly available in the reviewed literature. The development has been described as part of a program to improve the cellular bioavailability of Cl-amidine by replacing the C-terminal amide with a benzimidazole and the N-terminal benzoyl group with a biphenyl moiety to increase hydrophobicity and prevent proteolysis[1][2].
In Vitro PAD Inhibition Assay
This protocol is adapted from methodologies used to characterize haloacetamidine-based PAD inhibitors.
Objective: To determine the in vitro potency (kinact/KI) of this compound against recombinant human PAD enzymes.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl2, 1 mM DTT
-
Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)
-
Colorimetric detection reagents
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of concentrations.
-
In a 96-well plate, add the diluted this compound solutions to the wells.
-
Add the recombinant PAD enzyme to each well and incubate for various time points at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAEE substrate to each well.
-
Monitor the rate of citrulline formation over time using a colorimetric method that detects the ammonia produced during the reaction.
-
Calculate the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the kinact and KI values. The ratio kinact/KI represents the potency of the irreversible inhibitor.
Cellular Histone Citrullination Assay
This protocol is based on studies evaluating the cellular activity of this compound.
Objective: To measure the ability of this compound to inhibit intracellular histone citrullination.
Materials:
-
HEK293T cells overexpressing PAD2 (HEK293T/PAD2) or other suitable cell line (e.g., HL-60)
-
This compound
-
Cell culture medium
-
Calcium ionophore (e.g., A23187 or ionomycin)
-
Lysis buffer
-
Primary antibodies: anti-citrullinated histone H3 (or H4) and anti-total histone H3 (or H4)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HEK293T/PAD2 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce PAD activity by treating the cells with a calcium ionophore (e.g., 5 µM ionomycin) in the presence of CaCl2 for a defined period (e.g., 3 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against citrullinated histone H3 and total histone H3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the citrullinated histone signal to the total histone signal to determine the extent of inhibition.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol is based on in vitro studies of NETosis inhibition by this compound.
Objective: To assess the effect of this compound on NET formation by neutrophils.
Materials:
-
Isolated primary human or murine neutrophils
-
This compound
-
NET stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore)
-
Cell-impermeant DNA dye (e.g., Sytox Green)
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate neutrophils from fresh blood.
-
Seed the neutrophils in a multi-well plate.
-
Pre-incubate the neutrophils with various concentrations of this compound for 30-60 minutes at 37°C.
-
Stimulate NET formation by adding a NET stimulant (e.g., 25-100 nM PMA) to the wells.
-
Add the cell-impermeant DNA dye to the wells. This dye will only stain the DNA of compromised cells and extracellular DNA (NETs).
-
Incubate the plate at 37°C for 2-4 hours.
-
Quantify NET formation by measuring the fluorescence intensity using a fluorescence plate reader or by capturing images with a fluorescence microscope and analyzing the area of NETosis.
Mandatory Visualization
References
BB-Cl-Amidine: A Second-Generation PAD Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination. This modification can alter the structure and function of proteins, and its dysregulation has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, various cancers, and neurodegenerative diseases.[1][2][3] The growing interest in PADs as therapeutic targets has spurred the development of specific inhibitors.
BB-Cl-Amidine is a second-generation, irreversible pan-PAD inhibitor that represents a significant advancement over its predecessor, Cl-amidine.[1][4] It was designed to have improved properties, such as enhanced cellular uptake and a longer in vivo half-life, making it a more potent tool for both in vitro and in vivo studies.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound, like its parent compound Cl-amidine, is a haloacetamidine-based irreversible inhibitor of PAD enzymes.[1] It acts as a mechanism-based inhibitor, targeting a critical cysteine residue within the active site of PADs. The chloroacetamidine "warhead" of this compound mimics the guanidinium group of the natural substrate, arginine, allowing it to bind to the enzyme's active site. Once bound, the active site cysteine performs a nucleophilic attack on the inhibitor, leading to the formation of a covalent bond and subsequent irreversible inactivation of the enzyme.[1]
The key structural modifications in this compound that enhance its efficacy include the replacement of the C-terminal amide of Cl-amidine with a benzimidazole group and the substitution of the N-terminal benzoyl group with a biphenyl moiety.[5] The benzimidazole group increases the molecule's resistance to proteolytic degradation, while the biphenyl group enhances its hydrophobicity, thereby facilitating its passage across cell membranes.[1][5] These changes result in a significantly more potent inhibitor in cellular and animal models compared to Cl-amidine.[4]
Data Presentation: Quantitative Inhibitory Activity
The potency of this compound and its predecessor, Cl-amidine, has been quantified against various PAD isoforms. The following tables summarize the available kinetic data (kinact/KI) and cellular potency (IC50/EC50) values.
Table 1: In Vitro Inhibitory Potency (kinact/KI) of this compound and Cl-Amidine against PAD Isoforms
| Inhibitor | PAD1 (M-1min-1) | PAD2 (M-1min-1) | PAD3 (M-1min-1) | PAD4 (M-1min-1) | Reference |
| This compound | 16,100 | 4,100 | 6,800 | 13,300 | [2] |
| Cl-Amidine | 37,000 | 1,200 | 2,000 | 13,000 | [6] |
Table 2: Cellular Potency (IC50/EC50) of this compound and Cl-Amidine
| Inhibitor | Cell Line | Assay | Value (µM) | Reference |
| This compound | U2OS (Osteosarcoma) | Cell Viability (XTT) | 8.8 | [5] |
| This compound | HEK293/PAD2 | Histone H3 Citrullination | 1.2 | [4] |
| Cl-Amidine | U2OS (Osteosarcoma) | Cell Viability | >200 | [5] |
| Cl-Amidine | Human Leukemia | Cytotoxicity | 0.25 | [6] |
| Cl-Amidine | Human Breast Cancer | Cytotoxicity | 0.05 | [6] |
| Cl-Amidine | Human Colon Cancer | Cytotoxicity | 1 | [6] |
| Cl-Amidine | Panc-1 (Pancreatic Cancer) | Cell Invasion | - | [7] |
| Cl-Amidine | MiaPaCa-2 (Pancreatic Cancer) | Cell Invasion | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize this compound and other PAD inhibitors.
In Vitro PAD Inhibition Assay (Colorimetric Method)
This protocol is adapted from established methods for measuring PAD activity by detecting the citrulline produced.[8][9]
Materials:
-
Recombinant human PAD enzyme (PAD1, 2, 3, or 4)
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable PAD substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Colorimetric Reagent A: Sulfuric acid/phosphoric acid mixture
-
Colorimetric Reagent B: Diacetyl monoxime and thiosemicarbazide solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.
-
Add 45 µL of pre-warmed Assay Buffer containing the recombinant PAD enzyme to each well. The final enzyme concentration should be optimized for linear product formation over the assay time.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of pre-warmed Assay Buffer containing the PAD substrate (e.g., 10 mM BAEE).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of Colorimetric Reagent A to each well.
-
Add 25 µL of Colorimetric Reagent B to each well.
-
Seal the plate and incubate at 95°C for 15 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 530 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Western Blot for Histone H3 Citrullination
This protocol details the detection of citrullinated histone H3 in cells treated with a PAD inhibitor.[10][11]
Materials:
-
Cell line of interest (e.g., neutrophils, cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-citrullinated Histone H3 (e.g., targeting citrullination at R2, R8, R17). Recommended dilution: 1:1000.[12]
-
Primary antibody: Anti-Histone H3 (as a loading control). Recommended dilution: 1:2000-1:16000.[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Induce PAD activity if necessary (e.g., with a calcium ionophore like A23187).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein (e.g., 10-25 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total histone H3 as a loading control.
Neutrophil Isolation and NETosis Induction Assay
This protocol describes the isolation of human neutrophils and the induction of Neutrophil Extracellular Traps (NETs) to study the effect of PAD inhibitors.[4][13][14][15]
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red blood cell lysis buffer
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing agent
-
DNA-binding fluorescent dye (e.g., SYTOX Green)
-
This compound
-
Fluorescence microscope or plate reader
Procedure: Neutrophil Isolation:
-
Dilute the whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at 800 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the neutrophil/red blood cell pellet.
-
Resuspend the pellet and lyse the red blood cells using a hypotonic lysis buffer.
-
Wash the remaining neutrophils with PBS and resuspend them in RPMI 1640 medium.
-
Determine cell number and viability using a hemocytometer and trypan blue exclusion.
NETosis Induction and Inhibition:
-
Seed the isolated neutrophils in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Add the DNA-binding dye (e.g., SYTOX Green) to all wells.
-
Induce NETosis by adding a stimulant such as PMA (e.g., 50-100 nM).
-
Monitor the increase in fluorescence over time (typically 2-4 hours) using a fluorescence plate reader.
-
Alternatively, visualize NET formation at specific time points using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA stained with the fluorescent dye.
Mandatory Visualization
Signaling Pathway: Neutrophil Extracellular Trap (NET) Formation
The following diagram illustrates the signaling pathway leading to NETosis and the point of intervention for PAD inhibitors like this compound.
Caption: Signaling pathway of NETosis and inhibition by this compound.
Experimental Workflow: Screening and Characterization of PAD Inhibitors
This diagram outlines a logical workflow for the identification and characterization of novel PAD inhibitors, a process for which this compound serves as a valuable reference compound.
Caption: A typical workflow for the discovery of new PAD inhibitors.
Conclusion
This compound is a potent, second-generation, irreversible pan-PAD inhibitor with improved cellular and in vivo activity compared to its predecessor. Its well-characterized mechanism of action and inhibitory profile make it an invaluable tool for researchers investigating the roles of PAD enzymes in health and disease. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of this compound in the laboratory and to aid in the broader effort of developing novel therapeutics targeting protein citrullination. As research in this field continues to expand, this compound will undoubtedly remain a critical compound for elucidating the complex biology of PADs.
References
- 1. Histone H3 antibody (17168-1-AP) | Proteintech [ptglab.com]
- 2. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cit-Histone H3 (Arg2, Arg8, Arg17) Polyclonal Antibody (630-180ABBOMAX) [thermofisher.com]
- 6. stemcell.com [stemcell.com]
- 7. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 12. Citrullinated Histone H3 Antibody (Arg17) (E4O3F) CitH3 | Cell Signaling Technology [cellsignal.com]
- 13. Simplified Human Neutrophil Extracellular Traps (NETs) Isolation and Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
BB-Cl-Amidine: A Potent Inhibitor of the STING Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BB-Cl-Amidine has emerged as a potent small-molecule inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system. This document provides a comprehensive technical overview of this compound's mechanism of action, its inhibitory effects on STING-mediated responses, and detailed experimental protocols for its characterization. Initially developed as a pan-peptidylarginine deiminase (PAD) inhibitor, this compound has been demonstrated to directly target and covalently modify STING, thereby blocking its activation and downstream signaling cascades. This inhibitory action is independent of its effects on PAD enzymes. The data presented herein, including quantitative analyses and detailed methodologies, are intended to serve as a valuable resource for researchers in immunology, inflammation, and drug discovery exploring the therapeutic potential of STING modulation.
Introduction to the STING Signaling Pathway
The cGAS-STING pathway is a crucial innate immune sensing mechanism that detects the presence of cytosolic double-stranded DNA (dsDNA), a signal of pathogen invasion or cellular damage.[1] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[1][4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other inflammatory cytokines.[3][5] STING activation also leads to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[5] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[7][8]
This compound: From a PAD Inhibitor to a STING Antagonist
This compound was initially synthesized as a more cell-permeable and stable analog of Cl-amidine, a known pan-PAD inhibitor.[9] PADs are a family of enzymes that catalyze the conversion of arginine to citrulline, a post-translational modification implicated in various inflammatory conditions, including the formation of neutrophil extracellular traps (NETs).[9][10] While this compound effectively inhibits PADs and NETosis, subsequent research revealed a novel and potent inhibitory activity on the STING signaling pathway.[9][11]
Mechanism of Action: Covalent Modification and Inhibition of STING Oligomerization
This compound directly targets the STING protein.[7] Through a chemoproteomic approach, it was discovered that this compound covalently modifies STING on cysteine residue 148 (Cys148).[2][7] This modification is crucial for its inhibitory function. The covalent attachment of this compound to Cys148 prevents the oligomerization of STING, a critical step for its activation and the recruitment of downstream signaling components.[2][7] This mechanism is distinct from another reported STING inhibitor, H-151, which targets Cys91 to block palmitoylation.[7][12] Importantly, the inhibition of STING by this compound is independent of its activity as a PAD inhibitor, as demonstrated in PAD4-deficient cells where it still effectively blocks STING activation.[7]
References
- 1. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STING oligomerization with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. Control of STING Agonistic/Antagonistic Activity Using Amine-Skeleton-Based c-di-GMP Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the cGAS‐STING pathway in myeloid cells effectively improves myocardial healing related to TET2 deficiency‐induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Subcutaneous Injection of BB-Cl-Amidine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of BB-Cl-Amidine, a pan-peptidylarginine deiminase (PAD) inhibitor, in various mouse models of disease.
Introduction
This compound is a second-generation, irreversible pan-PAD inhibitor with enhanced cellular potency and a longer in vivo half-life compared to its predecessor, Cl-Amidine.[1][2] It functions by covalently modifying a conserved cysteine residue in the active site of PAD enzymes, thereby inhibiting the conversion of arginine to citrulline.[1] This mechanism of action makes this compound a valuable tool for studying the role of citrullination and PAD enzymes in various physiological and pathological processes, particularly in autoimmune and inflammatory diseases. Preclinical studies in mouse models of lupus, rheumatoid arthritis, and type 1 diabetes have demonstrated its therapeutic potential.[1][3][4]
Data Presentation
In Vivo Administration Parameters of this compound in Mouse Models
| Mouse Model | Disease | Dosage | Frequency | Vehicle | Duration | Reference |
| NOD | Type 1 Diabetes | 1 µg/g body weight | 6 times per week | 25% DMSO in PBS | Up to 25 weeks | [1][2] |
| MRL/lpr | Lupus | 1 mg/kg | Daily | 25% DMSO in PBS | 6 weeks (from 8 to 14 weeks of age) | [3][4] |
| C57BL/6 | Pharmacokinetics | 1 mg/kg | Single injection | Not specified | Not applicable | [3][5] |
In Vitro Potency of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| Cellular EC50 | 8.8 ± 0.6 µM | U2OS | [5] |
| In vivo half-life | 1.75 hours | C57BL/6 mice | [1] |
Signaling Pathway
This compound acts as a pan-inhibitor of Peptidylarginine Deiminases (PADs). By blocking PAD activity, it prevents the conversion of arginine residues on proteins to citrulline. This has several downstream effects, including the inhibition of Neutrophil Extracellular Trap (NET) formation, a process implicated in the pathogenesis of various autoimmune diseases. Additionally, this compound can modulate T-cell mediated immune responses, promoting a shift from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. It has also been suggested to influence other signaling pathways such as NF-κB and HIPPO.
Caption: Signaling Pathway of this compound.
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a sterile solution of 25% DMSO in PBS. For example, to make 1 ml of vehicle, mix 250 µl of sterile DMSO with 750 µl of sterile PBS.
-
Calculating the Amount of this compound: Determine the total volume of the dosing solution needed based on the number of mice, their average weight, the dosage, and the injection volume.
-
Dissolving this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 25% DMSO in PBS vehicle to the tube.
-
Vortex the tube vigorously to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[6][7] Ensure the solution is clear before proceeding.
-
-
Final Preparation:
-
Draw the this compound solution into sterile syringes using a new sterile needle for each injection.
-
Ensure there are no air bubbles in the syringe.
-
Subcutaneous Injection Procedure in Mice
Materials:
-
Mouse restraint device (optional)
-
Prepared syringe with this compound solution
-
70% ethanol and sterile gauze (optional for disinfecting the injection site)
-
Sharps container
Procedure:
-
Animal Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and back skin to immobilize the head and body, or by using a restraint device.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection:
-
Lift the skin to form a "tent".
-
Insert a 25-27 gauge sterile needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Experimental Workflow Example: this compound in a Lupus Mouse Model (MRL/lpr)
This workflow outlines a typical experiment to evaluate the efficacy of this compound in the MRL/lpr mouse model of lupus.
Caption: Experimental Workflow for this compound in MRL/lpr Mice.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
How to prepare BB-Cl-Amidine stock solution for laboratory use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-Cl-Amidine is a potent, irreversible, and cell-permeable pan-inhibitor of Peptidylarginine Deiminases (PADs). PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins. This post-translational modification, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of Neutrophil Extracellular Traps (NETs). Dysregulation of PAD activity has been implicated in several autoimmune diseases, cancers, and inflammatory conditions. This compound is a valuable research tool for studying the roles of PADs and protein citrullination in these processes. Additionally, this compound has been identified as an inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, expanding its utility in immunological research.
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key laboratory experiments.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆ClN₅O | [1] |
| Molecular Weight | 459.98 g/mol | [1] |
| CAS Number | 1802637-39-3 | [1] |
Stock Solution Preparation and Storage
| Solvent | Solubility | Recommended Stock Concentration | Storage |
| DMSO | ≥ 100 mg/mL (≥ 217.41 mM) | 10-50 mM | -20°C for up to 1 month; -80°C for up to 6 months[2][3] |
| DMF | ~20 mg/mL | 10-40 mM | -20°C for short-term; -80°C for long-term |
| Ethanol | ~25 mg/mL | 10-50 mM | -20°C for short-term; -80°C for long-term |
Note: For in vivo studies, working solutions are often prepared by diluting the DMSO stock in vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline.[2] It is recommended to prepare fresh working solutions for each experiment.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required amount of this compound and DMSO to prepare the desired stock concentration (e.g., for 1 mL of a 10 mM stock solution, use 4.6 mg of this compound).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
Protocol 2: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest (e.g., U2OS osteosarcoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).[4]
-
After incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value. The EC50 for U2OS cells is approximately 8.8 µM.
Protocol 3: Western Blot Analysis of Protein Citrullination
Objective: To assess the inhibitory effect of this compound on intracellular protein citrullination.
Materials:
-
Cells capable of citrullination (e.g., HEK293T cells overexpressing a PAD enzyme, or neutrophils)
-
This compound stock solution
-
Calcium ionophore (e.g., A23187 or ionomycin) to induce citrullination
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pan-citrulline antibody
-
Anti-citrullinated histone H3 antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate the cells and allow them to grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Induce citrullination by treating the cells with a calcium ionophore (e.g., 4 µM A23187) for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated proteins or citrullinated histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 4: Neutrophil Extracellular Trap (NET) Formation Assay
Objective: To visualize and quantify the inhibition of NET formation by this compound.
Materials:
-
Freshly isolated human or murine neutrophils
-
This compound stock solution
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell culture medium (e.g., RPMI 1640)
-
Black-walled 96-well imaging plates
-
Fluorescent DNA dye impermeable to live cells (e.g., SYTOX Green)
-
Fluorescence microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Polymorphprep™ or Ficoll-Paque™). Ensure high purity and viability of the isolated neutrophils.
-
Cell Seeding: Resuspend the isolated neutrophils in cell culture medium and seed them into the wells of a black-walled 96-well plate at a density of 1-2 x 10⁵ cells/well. Allow the cells to rest for 30 minutes at 37°C.
-
Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
NET Induction: Add the NET-inducing stimulus (e.g., 100 nM PMA) to the wells.
-
Staining: Immediately add the cell-impermeable DNA dye (e.g., SYTOX Green to a final concentration of 0.2-0.5 µM) to all wells.
-
Image Acquisition: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Acquire fluorescence images at regular intervals (e.g., every 30 minutes for 3-4 hours) using a fluorescence microscope equipped with a plate reader and environmental control.
-
Quantification: Analyze the images using software such as ImageJ or CellProfiler. Quantify the area of SYTOX Green fluorescence per field of view or count the number of NET-releasing cells. Normalize the results to the positive control (PMA stimulation without inhibitor).
Visualizations
Caption: this compound inhibits both PAD-mediated citrullination and STING signaling.
Caption: General workflow for preparing and using this compound in vitro.
References
- 1. DNA Area and NETosis Analysis (DANA): a High-Throughput Method to Quantify Neutrophil Extracellular Traps in Fluorescent Microscope Images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Human Neutrophil Extracellular Traps (NETs) Isolation and Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content.protocols.io [content.protocols.io]
Application of BB-Cl-Amidine in systemic lupus erythematosus (SLE) research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and tissue damage in various organs. A growing body of evidence implicates the excessive formation of Neutrophil Extracellular Traps (NETs) in the pathogenesis of SLE. NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins released by activated neutrophils. In SLE, these NETs can act as a source of autoantigens, stimulate the production of type I interferons (IFNs), and contribute to vasculopathy and organ damage.
Peptidylarginine deiminases (PADs), particularly PAD4, play a critical role in NET formation by catalyzing the citrullination of histones, which is essential for chromatin decondensation. BB-Cl-Amidine is a potent and specific inhibitor of PAD4. Its application in preclinical SLE research, particularly in lupus-prone mouse models, has demonstrated significant therapeutic potential by targeting the NETosis pathway. This document provides detailed application notes and protocols for the use of this compound in SLE research.
Mechanism of Action
This compound is an irreversible inhibitor of PAD enzymes. It covalently modifies a conserved cysteine residue in the active site of PADs, thereby preventing the conversion of arginine to citrulline.[1] In the context of SLE, the inhibition of PAD4 by this compound disrupts the citrullination of histones, a crucial step in the formation of NETs.[2][3] By blocking NET formation, this compound mitigates several pathological processes in lupus, including the externalization of autoantigens, the production of type I interferons, and subsequent endothelial dysfunction and organ damage.[2][4][5]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound in MRL/lpr Mice
| Parameter | Vehicle Control | This compound (1 mg/kg/day) | Fold Change/Percent Reduction | Reference |
| Ex vivo Spontaneous NET Formation (% NETting cells) | ~15% | ~5% | ~67% reduction | [2] |
| Ex vivo PMA-induced NET Formation (% NETting cells) | ~40% | ~15% | ~62.5% reduction | [2] |
| Proteinuria (mg/dL at 14 weeks) | ~300 | ~100 | ~67% reduction | [2] |
| Glomerular IgG Deposition Score (0-3+) | ~2.5 | ~1.0 | ~60% reduction | [2] |
| Glomerular C3 Deposition Score (0-3+) | ~2.0 | ~0.8 | ~60% reduction | [2] |
| Endothelium-Dependent Vasorelaxation (% relaxation) | ~40% | ~70% | ~75% improvement | [2] |
| Skin Disease Score (0-3) | ~2.0 | ~0.5 | ~75% reduction | [4] |
| Type I IFN-regulated gene expression (fold change) | 1 | <0.5 | >50% reduction | [2][4] |
Table 2: Comparative Potency of PAD Inhibitors
| Inhibitor | Target PADs | Cellular EC50 (U2OS cells) | In Vivo Half-life | Reference |
| Cl-amidine | Pan-PAD | >200 µM | ~15 minutes | [1][6] |
| This compound | Pan-PAD (preference for PAD4) | 8.8 ± 0.6 µM | ~1.75 hours | [1][6][7] |
Experimental Protocols
Protocol 1: In Vivo Treatment of MRL/lpr Mice with this compound
Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous mouse model of lupus.
Materials:
-
MRL/lpr mice (female, 8 weeks of age)
-
This compound
-
Vehicle (e.g., 25% DMSO in PBS)
-
Syringes and needles for subcutaneous injection
-
Metabolic cages for urine collection
-
Urine analysis test strips or ELISA kits for proteinuria measurement
-
Calipers for measuring skin lesions (optional)
Procedure:
-
House MRL/lpr mice in a specific pathogen-free facility.
-
At 8 weeks of age, randomly assign mice to a vehicle control group and a this compound treatment group.
-
Prepare the this compound solution in the vehicle at a concentration suitable for a daily dose of 1 mg/kg.[2] A 10-fold lower dose is used compared to Cl-amidine due to its higher potency.[2]
-
Administer this compound (1 mg/kg) or vehicle daily via subcutaneous injection for a period of 6 weeks (from 8 to 14 weeks of age).[2][4]
-
Monitor the health of the mice daily.
-
At weekly intervals, assess disease progression:
-
Proteinuria: Place mice in metabolic cages for 24-hour urine collection. Measure protein concentration using a suitable method.
-
Skin Disease: Score the severity of skin lesions on a scale of 0 to 3 (0 = no lesions, 1 = mild, 2 = moderate, 3 = severe).
-
-
At the end of the treatment period (14 weeks of age), euthanize the mice and collect blood, spleen, kidneys, and skin for further analysis (e.g., autoantibody levels, histopathology, gene expression).
Protocol 2: Ex Vivo Neutrophil Extracellular Trap (NET) Formation Assay
Objective: To assess the effect of in vivo this compound treatment on the ability of neutrophils to form NETs.
Materials:
-
Bone marrow or peripheral blood from treated and control MRL/lpr mice
-
Ficoll-Paque or density gradient medium for neutrophil isolation
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) as a NET inducer
-
DNA-binding fluorescent dye (e.g., Sytox Green, PicoGreen)
-
Antibodies for immunofluorescence (e.g., anti-myeloperoxidase (MPO), anti-citrullinated histone H3)
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate neutrophils from the bone marrow or peripheral blood of euthanized mice from Protocol 1 using density gradient centrifugation.
-
Resuspend purified neutrophils in RPMI 1640 medium supplemented with 2% FBS.
-
Seed the neutrophils onto glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere for 1 hour at 37°C in a 5% CO2 incubator.
-
For induced NETosis, stimulate the cells with PMA (e.g., 50 nM) for 4 hours. For spontaneous NETosis, incubate without PMA.
-
After incubation, fix the cells with 4% paraformaldehyde.
-
To visualize NETs, incubate the cells with a cell-impermeable DNA-binding dye (e.g., Sytox Green) that will stain the extracellular DNA of the NETs.
-
For more detailed analysis, perform immunofluorescence staining for NET components such as MPO and citrullinated histone H3.
-
Capture images using a fluorescence microscope.
-
Quantify NET formation by measuring the area of fluorescent signal using image analysis software (e.g., ImageJ) or by counting the number of NET-forming cells relative to the total number of cells.
Mandatory Visualizations
Caption: Signaling pathway of this compound in SLE.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Topical Administration of Peptidylarginine Deiminase Inhibitors in Murine Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 4. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]
- 5. The Role of Neutrophil Extracellular Traps (NETs) in the Pathogenesis of Systemic Lupus Erythematosus and Antiphospholipid Syndrome [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BB-Cl-Amidine for Rheumatoid Arthritis Pathogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BB-Cl-Amidine, a second-generation pan-peptidylarginine deiminase (PAD) inhibitor, in the study of rheumatoid arthritis (RA) pathogenesis. This document outlines the mechanism of action, key experimental protocols, and expected outcomes based on preclinical research.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint damage. A key pathological feature of RA is the presence of autoantibodies targeting citrullinated proteins. This post-translational modification, the conversion of arginine to citrulline, is catalyzed by PAD enzymes.[1][2][3] PAD2 and PAD4 are the primary isoforms implicated in RA pathogenesis, contributing to the generation of autoantigens and the production of pro-inflammatory cytokines.[4] this compound is a potent, irreversible pan-PAD inhibitor that has demonstrated therapeutic efficacy in animal models of RA, making it a valuable tool for investigating the role of citrullination in the disease.[5][6] It is an improved version of the first-generation inhibitor, Cl-amidine, with enhanced cellular potency and in vivo stability.[7]
Mechanism of Action
This compound exerts its therapeutic effects by covalently modifying the active site of PAD enzymes, leading to their irreversible inhibition.[8] This inhibition of PAD activity has several downstream consequences relevant to RA pathogenesis:
-
Reduction of Protein Citrullination: By blocking PADs, this compound decreases the overall level of citrullinated proteins in vivo, particularly in lymphoid tissues.[5][9] This reduction in neo-antigen formation is a primary mechanism for its efficacy.
-
Modulation of T-Cell Responses: Treatment with this compound in preclinical RA models has been shown to shift the balance of T-helper (Th) cell responses. It suppresses the pro-inflammatory Th1 and Th17 pathways while promoting a pro-resolution Th2 phenotype.[5]
-
Induction of T-Cell Apoptosis: this compound has a pro-apoptotic effect on T-helper cell subsets, with Th17 cells showing the highest sensitivity.[5]
-
Inhibition of Neutrophil Extracellular Trap (NET) formation: PAD4 is crucial for NETosis, a process implicated in inflammation and autoantigen exposure in RA. Pan-PAD inhibitors like this compound can block the formation of NETs.[1][10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| PAD Isoform | This compound Inhibition Concentration | Reference |
| PAD2 | ~90% inhibition at 15-20 µM | [1][11] |
| PAD4 | ~90% inhibition at 4 µM (preferential) | [1][11] |
Table 2: In Vivo Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |
| Clinical Arthritis Score | Increased | Significantly reduced | Reversal of clinical signs | [5] |
| Histological Score | High (inflammation, joint damage) | Significantly reduced | Amelioration of joint pathology | [5] |
| Protein Citrullination (Lymph Nodes) | Increased | Significantly decreased | In vivo target engagement confirmed | [5][9] |
| Total Lymph Node Cell Count | Increased | Decreased | Reduction in immune cell infiltration | [5] |
| Th1/Th17 Cell Response | Elevated | Suppressed | Shift towards anti-inflammatory phenotype | [5] |
| Th2 Cell Response | Baseline | Increased | Promotion of pro-resolution immunity | [5] |
Table 3: Cellular Effects of this compound
| Cell Type | Effect | Concentration | Reference |
| CD4+ T-cell subsets (in vitro) | Pro-apoptotic | Not specified | [5] |
| HEK293T/PAD2 cells | Inhibition of histone H3 citrullination (EC50) | 1.2 µM | [7] |
| PBMCs, various immune cell subsets | Cytotoxic | Above 1 µM | [2][12] |
Experimental Protocols
In Vitro PAD Inhibition Assay
This protocol is for determining the inhibitory activity of this compound on recombinant human PAD enzymes.
Materials:
-
Recombinant human PAD2 and PAD4
-
Fibrinogen (as substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)
-
Anti-citrullinated fibrinogen antibody
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
96-well ELISA plates
Procedure:
-
Coat a 96-well plate with human fibrinogen and incubate overnight.
-
Wash the plate to remove unbound fibrinogen.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well, add the recombinant PAD enzyme (PAD2 or PAD4) and the corresponding concentration of this compound or vehicle control.
-
Incubate for 2 hours to allow for citrullination of the fibrinogen substrate.
-
Wash the plate and add the primary antibody against citrullinated fibrinogen.
-
Incubate, then wash and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add TMB substrate and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm to quantify the extent of citrullination.
-
Calculate the percentage of inhibition relative to the vehicle control.
Collagen-Induced Arthritis (CIA) Mouse Model and this compound Treatment
This protocol describes the induction of arthritis in mice and subsequent therapeutic treatment with this compound.
Materials:
-
DBA/1J mice
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., PBS)
Procedure:
-
Immunization: Emulsify bovine CII in CFA. On day 0, inject mice intradermally at the base of the tail with the emulsion.
-
Booster: On day 21, provide a booster injection of CII emulsified in IFA.
-
Disease Monitoring: Monitor mice regularly for signs of arthritis, typically starting around day 24. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).
-
Therapeutic Treatment: Once mice develop clinical signs of arthritis (e.g., a score of 2), begin treatment. Administer this compound or vehicle control daily via intraperitoneal (IP) injection. A previously effective dose is 10 mg/kg/day.[13]
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 10-14 days after disease onset). At the endpoint, collect blood for serum analysis (cytokines, antibodies) and harvest paws and lymph nodes.
-
Histological Analysis: Fix paws in formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Lymph Node Analysis: Process inguinal lymph nodes for flow cytometry to analyze T-cell populations (Th1, Th2, Th17) or for mass spectrometry to quantify protein citrullination.[5]
Flow Cytometry for T-Helper Cell Subsets
This protocol outlines the analysis of Th1, Th2, and Th17 cells from the lymph nodes of CIA mice.
Materials:
-
Inguinal lymph nodes from treated and control mice
-
Cell strainers
-
RPMI-1640 medium
-
PMA, Ionomycin, and Brefeldin A
-
Antibodies for surface markers (e.g., CD3, CD4)
-
Antibodies for intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Harvest inguinal lymph nodes and prepare a single-cell suspension by passing them through a cell strainer.
-
Resuspend cells in RPMI medium.
-
Stimulate the cells with PMA and Ionomycin in the presence of Brefeldin A for 4-6 hours to promote intracellular cytokine accumulation.
-
Wash the cells and stain for surface markers (CD3, CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A).
-
Wash the cells and acquire data on a flow cytometer.
-
Gate on CD4+ T-cells and analyze the percentage of cells expressing each signature cytokine to determine the proportions of Th1, Th2, and Th17 cells.
Visualizations
Caption: Mechanism of this compound in RA Pathogenesis.
Caption: Experimental Workflow for CIA Model and Analysis.
Caption: Logical Relationship of PADs in RA Pathogenesis.
References
- 1. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 2. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 4. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. researchgate.net [researchgate.net]
Measuring Histone Citrullination Following BB-Cl-Amidine Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of histone citrullination following treatment with BB-Cl-Amidine, a potent pan-peptidylarginine deiminase (PAD) inhibitor. These guidelines are intended to assist researchers in accurately quantifying the effects of this inhibitor on a crucial post-translational modification involved in various physiological and pathological processes.
Introduction to Histone Citrullination and this compound
Histone citrullination, the conversion of arginine residues to citrulline, is a post-translational modification catalyzed by the family of PAD enzymes.[1][2] This process neutralizes the positive charge of arginine, leading to a more relaxed chromatin structure and influencing gene expression.[1] Aberrant histone citrullination has been implicated in the pathogenesis of various diseases, including autoimmune disorders and cancer.[1][3]
This compound is a second-generation, irreversible pan-PAD inhibitor that covalently modifies a conserved cysteine in the active site of PAD enzymes.[3][4] It exhibits improved cellular bioavailability and a longer in vivo half-life compared to its precursor, Cl-amidine.[4][5] By inhibiting PAD activity, this compound serves as a valuable tool for studying the functional roles of histone citrullination and as a potential therapeutic agent.[3][5]
Signaling Pathway of PAD-Mediated Histone Citrullination
The following diagram illustrates the general signaling pathway leading to histone citrullination and its inhibition by this compound. Various stimuli can lead to an increase in intracellular calcium levels, which is a key activator of PAD enzymes.
Caption: PAD enzyme activation and histone citrullination pathway.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on PAD activity and histone citrullination as reported in various studies.
Table 1: In Vitro Inhibition of Recombinant PAD Isoforms by this compound
| PAD Isoform | IC₅₀ (µM) | Reference |
| PAD2 | ~15-20 | [6] |
| PAD4 | ~4 | [6] |
Table 2: Effect of this compound on Histone H3 Citrullination in Cellular Assays
| Cell Type | Treatment | Effect on Citrullinated Histone H3 | Reference |
| Differentiated HL-60 cells | A23187 stimulation + this compound | Significant decrease | [7] |
| Primary Human Neutrophils (PMN) | A23187 stimulation + this compound | Significant decrease | [7] |
| MRL/lpr mouse neutrophils | Spontaneous and PMA-stimulated | Reduced NET formation | [8] |
Experimental Protocols
This section provides detailed protocols for the key experiments used to measure histone citrullination following this compound treatment.
Experimental Workflow Overview
The diagram below outlines the general workflow for assessing the impact of this compound on histone citrullination.
Caption: Workflow for measuring histone citrullination after this compound treatment.
Protocol 1: Histone Extraction from Cultured Cells
This protocol describes the acid extraction of histones from mammalian cells.[9][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1 µg/mL aprotinin and leupeptin.
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralizing Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Protease inhibitors
Procedure:
-
Cell Harvest: Harvest cells by centrifugation at 1,000 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle agitation.
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.
-
Histone Collection: Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the acid-soluble histones.
-
Neutralization: Neutralize the acid-extracted histones with an appropriate volume of neutralizing buffer.
-
Quantification: Determine the protein concentration using a suitable method (e.g., Bradford assay). Store the histone extracts at -80°C.
Protocol 2: Western Blotting for Citrullinated Histones
This protocol details the detection of citrullinated histones by Western blotting.[12][13]
Materials:
-
Histone extracts
-
SDS-PAGE gels (15% acrylamide is recommended for better resolution of histones)[12]
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended)[12]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibody against citrullinated histone H3 (e.g., anti-citrullinated Histone H3 [Cit2, 8, 17])
-
Primary antibody against total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix histone extracts with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against citrullinated histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an appropriate imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total histone H3 to normalize for loading.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Citrullinated Histone H3
ELISA provides a quantitative measurement of citrullinated histone H3 levels.[1][7] Commercially available kits are recommended for this application.
General Principle:
-
A microplate is coated with an antibody specific for citrullinated histone H3.
-
Histone extracts or standards are added to the wells.
-
A detection antibody, often conjugated to an enzyme, is added.
-
A substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).
-
The signal intensity is proportional to the amount of citrullinated histone H3 in the sample.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit. A standard curve should be generated using the provided standards to accurately quantify the concentration of citrullinated histone H3 in the samples.
Protocol 4: Mass Spectrometry for Identification of Citrullination Sites
Mass spectrometry (MS) is a powerful tool for identifying specific arginine residues that are citrullinated.[14] This is a complex technique that often requires specialized expertise and equipment.
General Workflow:
-
In-gel or In-solution Digestion: Histone bands from an SDS-PAGE gel or histone extracts in solution are digested with a protease (e.g., Trypsin, Arg-C). Note that citrullination can affect tryptic digestion.[15]
-
Peptide Enrichment (Optional): Methods for enriching citrullinated peptides can improve detection.[16]
-
LC-MS/MS Analysis: The digested peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptide sequences and the sites of citrullination. A mass shift of +0.984 Da is indicative of citrullination.[16]
Protocol 5: Chromatin Immunoprecipitation (ChIP)
ChIP can be used to determine the levels of histone citrullination at specific genomic loci.[2][17]
General Principle:
-
Crosslinking: Proteins are crosslinked to DNA in intact cells using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific for citrullinated histones is used to immunoprecipitate the chromatin fragments.
-
DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, indicating the level of histone citrullination at those genomic regions.
Procedure:
-
Detailed ChIP protocols are widely available and should be optimized for the specific cell type and antibody being used.
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the specificity of the anti-citrullinated histone antibodies used, as some may show cross-reactivity.
-
This compound Cytotoxicity: this compound can be cytotoxic at higher concentrations.[6] It is important to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
-
Calcium Levels: PAD enzymes are calcium-dependent.[1] Ensure appropriate calcium concentrations in cellular and in vitro assays.
-
Sample Preparation for Mass Spectrometry: The highly basic nature of histones can present challenges for MS analysis.[16][14] Specialized protocols may be required for optimal results.
By following these detailed application notes and protocols, researchers can effectively measure the impact of this compound on histone citrullination, contributing to a better understanding of the role of this important post-translational modification in health and disease.
References
- 1. epigentek.com [epigentek.com]
- 2. Citrullination regulates pluripotency and histone H1 binding to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochem.slu.edu [biochem.slu.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. epigentek.com [epigentek.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry-Based Precise Identification of Citrullinated Histones via Limited Digestion and Biotin Derivative Tag Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry-based precise identification of citrullinated histones via limited digestion and biotin derivative tag enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for analyzing histone citrullination in chromatin structure and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BB-Cl-Amidine in Mammary Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BB-Cl-Amidine is a second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor.[1][2] It is a more potent derivative of Cl-amidine with increased plasma half-life and cellular uptake.[1][3] PAD enzymes catalyze the post-translational modification of arginine to citrulline, a process implicated in various cancers, including breast cancer.[4][5] Dysregulated PAD activity, particularly of PAD2 and PAD4, has been associated with the pathogenesis of breast cancer.[4][6] this compound has demonstrated efficacy in reducing the viability and tumorigenicity of mammary cancer cell lines, making it a compound of interest for therapeutic development.[7][8]
Mechanism of Action:
This compound exerts its anti-cancer effects in mammary cancer cell lines primarily through the induction of endoplasmic reticulum (ER) stress.[7][8] This leads to the downregulation of the 78 kDa Glucose-regulated Protein (GRP78) and the upregulation of the pro-apoptotic gene DNA Damage Inducible Transcript 3 (DDIT3).[7][8] The activation of the ER stress pathway ultimately culminates in apoptosis, as evidenced by the increased expression of Caspase-3.[7][9]
Signaling Pathway
Caption: this compound induced signaling pathway in mammary cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on mammary cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration | IC50 / Effective Concentration | Observed Effect | Reference |
| REM134 (Canine Mammary Carcinoma) | 48 hours | Significant decrease starting at 1 µM | Dose-dependent decrease in cell viability | [7] |
| K12–72.1 (Feline Mammary Carcinoma) | 48 hours | Significant decrease starting at 1 µM | Dose-dependent decrease in cell viability | [7] |
| MCF10DCIS.com (Human Breast Cancer) | Not Specified | 2 µM | Suppression of cell migration | [10] |
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Line | Treatment | Target | Method | Result | Reference |
| REM134, K12–72.1 | 10 µM BB-CLA, 6 hours | Caspase-3 | Immunofluorescence | Increased positive staining | [7] |
| MCF10DCIS.com | 1 µM, 2 µM BB-CLA | CDH1 mRNA | qRT-PCR | Increased expression | [10] |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for this compound treatment.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of this compound on the viability of mammary cancer cell lines.[7]
Materials:
-
Mammary cancer cell lines (e.g., REM134, K12–72.1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammary cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 5, 10, 25, 50 µM). Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for ER Stress Markers
This protocol is based on the methods used to detect changes in protein expression following this compound treatment.[7][8]
Materials:
-
Mammary cancer cells treated with this compound and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-DDIT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Quantitative Reverse Transcriptase PCR (qRT-PCR)
This protocol outlines the steps to measure changes in gene expression in response to this compound.[7][11]
Materials:
-
Mammary cancer cells treated with this compound and control cells
-
RNA extraction kit (e.g., RNeasy Plus Kit)
-
cDNA synthesis kit (e.g., M-MLV Reverse Transcriptase)
-
SYBR Green-based qRT-PCR master mix
-
Gene-specific primers (e.g., for DDIT3, GRP78, and a housekeeping gene like ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR Reaction Setup: Set up the qRT-PCR reactions in a 96-well plate with the SYBR Green master mix, cDNA, and gene-specific primers.
-
Real-Time PCR: Perform the qRT-PCR using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Immunofluorescence for Apoptosis Detection
This protocol is for the visualization of apoptotic markers like Caspase-3.[7]
Materials:
-
Mammary cancer cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-Caspase-3)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound (e.g., 10 µM) for the desired time (e.g., 6 hours).
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Assay for Testing the Anti-Biofilm Activity of BB-Cl-Amidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces. These complex structures provide a protected mode of growth for bacteria, rendering them significantly more resistant to conventional antimicrobial agents and the host immune system. The formation of biofilms is a critical factor in the pathogenesis of numerous chronic infections, making the development of novel anti-biofilm agents a key priority in drug discovery.
BB-Cl-Amidine is a potent and irreversible pan-peptidylarginine deiminase (PAD) inhibitor.[1][2] PAD enzymes, particularly PAD4, play a crucial role in the formation of Neutrophil Extracellular Traps (NETs) through a process called NETosis.[3][4] NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, NETs can also serve as a scaffold for biofilm formation, promoting bacterial aggregation and stability. This compound inhibits PAD4-mediated citrullination of histones, a key step in chromatin decondensation, thereby preventing NET formation.[4][5][6][7][8] By disrupting this process, this compound is hypothesized to indirectly inhibit biofilm formation that is dependent on the NET scaffold.
Recent studies have also revealed that this compound exhibits direct antibacterial activity against multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant Enterococcus faecalis.[9] The compound has been shown to disrupt the bacterial cell membrane, leading to increased permeability and depolarization.[9] Furthermore, at sub-minimum inhibitory concentrations (sub-MIC), this compound has been observed to significantly inhibit biofilm formation by these pathogens, suggesting a multi-faceted mechanism of anti-biofilm activity.[9]
These application notes provide detailed protocols for assessing the anti-biofilm activity of this compound using a standard in vitro crystal violet assay. This assay is a simple, reliable, and widely used method for quantifying the total biomass of a biofilm.[10][11][12][13]
Signaling Pathway of this compound in Inhibiting NET-Mediated Biofilm Formation
Caption: Mechanism of this compound in preventing NET-mediated biofilm formation.
Experimental Protocols
Crystal Violet Biofilm Assay
This protocol details the steps to quantify the in vitro anti-biofilm activity of this compound against a bacterial strain of interest (e.g., Staphylococcus aureus or Pseudomonas aeruginosa). The assay measures the total biofilm biomass.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose for S. aureus)
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader capable of measuring absorbance at 595 nm
-
Shaking incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of the appropriate growth medium.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh medium to an optical density (OD) of 0.05 at 600 nm.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Prepare serial dilutions of this compound in the growth medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x this compound dilutions to the corresponding wells.
-
Include control wells:
-
Negative Control: 200 µL of sterile growth medium only.
-
Positive Control: 100 µL of diluted bacterial culture and 100 µL of growth medium containing the same concentration of the solvent used for the this compound stock solution.
-
-
Incubate the plate statically at 37°C for 24-48 hours.
-
-
Crystal Violet Staining:
-
Carefully aspirate the planktonic bacteria and spent medium from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
Air dry the plate completely, or incubate at 60°C for 1 hour to fix the biofilm.[14]
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11][13]
-
Remove the crystal violet solution and wash the wells thoroughly with tap water until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.[13][15]
-
Incubate the plate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Transfer 150 µL of the solubilized crystal violet solution from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of biofilm inhibition using the following formula:
-
% Inhibition = [1 - (OD of treated well / OD of positive control well)] * 100
-
-
Experimental Workflow
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Data Presentation
The following tables present representative data on the anti-biofilm activity of this compound against Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) for both strains is assumed to be between 25 µM and 50 µM.[9] The data illustrates the compound's ability to inhibit biofilm formation at sub-MIC concentrations.
Table 1: Anti-biofilm Activity of this compound against Staphylococcus aureus
| This compound Concentration (µM) | Mean Absorbance (595 nm) | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.254 | 0.087 | 0% |
| 3.125 | 0.982 | 0.065 | 21.7% |
| 6.25 | 0.745 | 0.051 | 40.6% |
| 12.5 | 0.431 | 0.039 | 65.6% |
| 25 (MIC) | 0.112 | 0.015 | 91.1% |
| 50 (2x MIC) | 0.058 | 0.009 | 95.4% |
Table 2: Anti-biofilm Activity of this compound against Enterococcus faecalis
| This compound Concentration (µM) | Mean Absorbance (595 nm) | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.189 | 0.092 | 0% |
| 3.125 | 0.955 | 0.071 | 19.7% |
| 6.25 | 0.701 | 0.058 | 41.0% |
| 12.5 | 0.398 | 0.042 | 66.5% |
| 25 (MIC) | 0.105 | 0.018 | 91.2% |
| 50 (2x MIC) | 0.051 | 0.011 | 95.7% |
Additional Assays for Comprehensive Analysis
To further characterize the anti-biofilm activity of this compound, researchers can employ complementary assays:
-
Resazurin Assay: This colorimetric assay measures the metabolic activity of the cells within the biofilm, providing insights into cell viability.[10]
-
Confocal Laser Scanning Microscopy (CLSM): CLSM with fluorescent dyes (e.g., SYTO 9 for live cells and propidium iodide for dead cells) allows for the visualization of the three-dimensional structure of the biofilm and the effects of the compound on biofilm architecture and cell viability.
-
Matrix Staining: Specific dyes can be used to quantify key components of the extracellular matrix. For example, Wheat Germ Agglutinin (WGA) conjugated to a fluorophore can be used to stain poly-N-acetyl-glucosamine (PNAG), a major component of the staphylococcal biofilm matrix.[10]
By combining these methods, researchers can obtain a comprehensive understanding of the mechanisms through which this compound inhibits biofilm formation.
References
- 1. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
- 12. Crystal Violet Biofilm Assay [bio-protocol.org]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal violet assay [bio-protocol.org]
- 15. static.igem.org [static.igem.org]
Quantifying PAD Enzyme Inhibition with BB-Cl-Amidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation, cell differentiation, and apoptosis. However, aberrant PAD activity has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis and lupus, as well as some cancers. Consequently, PAD enzymes have emerged as promising therapeutic targets.
BB-Cl-Amidine is a second-generation, irreversible pan-PAD inhibitor that covalently modifies a conserved cysteine residue in the active site of PAD enzymes.[1] It was developed to have improved cellular bioavailability and a longer in vivo half-life compared to its predecessor, Cl-amidine.[2][3] These characteristics make this compound a valuable tool for studying the biological roles of PADs and for the development of novel therapeutics.
These application notes provide detailed protocols for quantifying the inhibitory activity of this compound against PAD enzymes both in vitro and in cellular contexts.
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated against various PAD isozymes and in different cellular models. The following tables summarize key quantitative data for easy comparison.
| Parameter | PAD2 | PAD4 | Notes | Reference |
| Inhibition at 4 µM | ~50% | ~90% | Dose-dependent inhibition observed. | [4] |
| Inhibition at 15-20 µM | ~90% | >90% | Dose-dependent inhibition observed. | [4] |
Table 1: In Vitro Inhibition of Recombinant Human PAD2 and PAD4 by this compound.
| Cell Line | Parameter | Value | Notes | Reference |
| U2OS | EC50 | 8.8 µM | Cytotoxicity measured after 72 hours using an XTT assay. | [5][6] |
| HEK293T/PAD2 | EC50 | 7.5 µM | Target engagement assay measuring covalent modification of PAD2. | [7] |
| HEK293T/PAD2 | EC50 | 0.4 µM | Inhibition of histone H3 citrullination. | [7] |
Table 2: Cellular Potency of this compound.
Signaling Pathway and Mechanism of Action
PAD enzymes, particularly PAD4, are key regulators of Neutrophil Extracellular Trap (NET) formation, a process implicated in various autoimmune and inflammatory diseases. The following diagram illustrates the role of PAD4 in NETosis and the mechanism of inhibition by this compound.
Caption: Mechanism of PAD4 inhibition by this compound in NETosis.
Experimental Protocols
Detailed methodologies for key experiments to quantify PAD enzyme inhibition by this compound are provided below.
In Vitro PAD Activity Assay (Colorimetric)
This protocol is adapted from methods that measure the conversion of arginine to citrulline.[8][9]
Principle: The activity of PAD enzymes is determined by measuring the amount of citrulline produced from a synthetic substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE). The citrulline is detected colorimetrically.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD2 or PAD4)
-
This compound
-
N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (100 mM, pH 7.6)
-
Calcium Chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
Colorimetric detection reagents (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the reaction buffer (Tris-HCl, CaCl₂, DTT).
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., EDTA).
-
Add the recombinant PAD enzyme to each well and pre-incubate with the inhibitor for 30 minutes at 37°C.
-
Initiate the reaction by adding the substrate BAEE to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the colorimetric detection reagents according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro colorimetric PAD activity assay.
Cellular PAD Activity Assay (Western Blot)
This protocol allows for the quantification of PAD inhibition within a cellular context by measuring the citrullination of a specific substrate, such as histone H3.[4][10]
Principle: Cells are treated with this compound, followed by stimulation to induce PAD activity. The level of citrullinated proteins (e.g., citrullinated histone H3) is then assessed by Western blotting using a specific antibody.
Materials:
-
Cell line of interest (e.g., HL-60, neutrophils, or PAD-overexpressing cells)
-
This compound
-
Cell culture medium
-
PAD activator (e.g., calcium ionophore A23187 or PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-citrullinated histone H3, anti-total histone H3 (or other loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.[10] Include a vehicle control (DMSO).
-
Stimulate the cells with a PAD activator (e.g., 4 µM A23187) for 30 minutes at 37°C to induce citrullination.[4]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., total histone H3 or β-actin).
-
Quantify the band intensities and normalize the citrullinated histone H3 signal to the loading control.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
Caption: Workflow for the cellular Western blot-based PAD inhibition assay.
Fluorescence-Based PAD Activity Assay
This protocol describes a sensitive, continuous assay for PAD activity.[11][12][13]
Principle: A quenched fluorescently labeled arginine-rich substrate is used. Upon citrullination by PAD, a conformational change or cleavage event leads to an increase in fluorescence, which can be monitored in real-time.
Materials:
-
Recombinant PAD enzyme or cell/tissue lysate
-
This compound
-
Quenched fluorescent PAD substrate (e.g., TAMRA-(GRGA)₄ with a quencher like Evans Blue)[11][13]
-
Assay buffer (e.g., Tris-HCl with CaCl₂ and DTT)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a black 96-well plate, add the PAD enzyme source (recombinant enzyme or lysate).
-
Add the this compound dilutions to the wells and pre-incubate for a specified time.
-
Initiate the reaction by adding the fluorescent substrate.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes).
-
Determine the reaction rate (slope of the linear phase of the fluorescence curve) for each concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound is a potent, cell-permeable, and irreversible pan-PAD inhibitor that serves as a critical tool for investigating the roles of PAD enzymes in health and disease. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the inhibitory effects of this compound, facilitating further research and drug development efforts targeting PAD-mediated pathologies.
References
- 1. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 12. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Macrophage Polarization Assay Using BB-Cl-Amidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of the pan-Peptidyl Arginine Deiminase (PAD) inhibitor, BB-Cl-Amidine, on macrophage polarization in vitro. This assay is a valuable tool for studying the role of PAD enzymes in inflammation, immunity, and for the preclinical evaluation of potential therapeutic compounds targeting macrophage function.
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory, while M2 macrophages are associated with anti-inflammatory responses and tissue repair.[1][2] The process of protein citrullination, catalyzed by PAD enzymes, has emerged as a key regulator of immune responses.[3][4] this compound is a potent, irreversible pan-PAD inhibitor that can be used to probe the role of PADs in macrophage polarization.[5][6][7] Studies have shown that inhibition of PADs with this compound can decrease M1 polarization and enhance the M2 phenotype, suggesting a therapeutic potential for PAD inhibitors in inflammatory diseases.[5][8][9]
Principle of the Assay
This assay is based on the in vitro differentiation of monocytes into macrophages, followed by polarization into M1 or M2 phenotypes using specific cytokine cocktails. The effect of this compound on this polarization process is then quantified by measuring the expression of well-established M1 and M2 markers at the gene and protein levels.
Key Experimental Protocols
1. Cell Culture and Differentiation of THP-1 Monocytes
The human monocytic cell line THP-1 is a widely used model for studying macrophage biology.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 12-well cell culture plates
-
-
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in culture plates.
-
To differentiate the monocytes into macrophages (M0), add PMA to a final concentration of 50-100 ng/mL.[10]
-
Incubate for 24-48 hours. The cells will become adherent and exhibit a macrophage-like morphology.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent M0 macrophages twice with sterile Phosphate Buffered Saline (PBS).
-
Add fresh, pre-warmed RPMI-1640 medium and allow the cells to rest for 24 hours before polarization.
-
2. Macrophage Polarization and Treatment with this compound
-
Materials:
-
Differentiated M0 macrophages
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
-
Protocol:
-
Prepare the following polarization media:
-
Prepare different concentrations of this compound in the respective polarization media. A vehicle control (medium with the same concentration of solvent used for this compound) must be included.
-
Aspirate the resting medium from the M0 macrophages and add the prepared polarization media with or without this compound.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
3. Analysis of Macrophage Polarization
The polarization state of the macrophages can be assessed using several methods:
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for M1 markers (e.g., TNF, IL6, IL1B, NOS2) and M2 markers (e.g., CD206 (MRC1), ARG1, CCL22).[1] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:
-
Collect the cell culture supernatants after the polarization period.
-
Measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6, IL-1β) and M2 cytokines (e.g., IL-10) using commercially available ELISA kits.[13]
-
-
Flow Cytometry for Surface Marker Expression:
Data Presentation
Table 1: Effect of this compound on M1 and M2 Marker Gene Expression in THP-1 Macrophages.
| Treatment Group | M1 Marker (Relative mRNA Expression) | M2 Marker (Relative mRNA Expression) |
| TNF-α | IL-6 | |
| M1 (LPS + IFN-γ) | High | High |
| M1 + this compound | Decreased | Decreased |
| M2 (IL-4 + IL-13) | Low | Low |
| M2 + this compound | - | - |
Data is a qualitative summary based on published findings.[5][9] Researchers should generate their own quantitative data.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in M1 Polarized THP-1 Macrophages.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| M1 (LPS + IFN-γ) | High | High | High |
| M1 + this compound | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data is a qualitative summary based on published findings.[8] Researchers should generate their own quantitative data.
Mandatory Visualizations
Caption: Signaling pathways in macrophage polarization and the inhibitory effect of this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]
- 4. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jove.com [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. cusabio.com [cusabio.com]
- 15. origene.com [origene.com]
- 16. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Troubleshooting & Optimization
How to determine the optimal in vivo dosage of BB-Cl-Amidine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal in vivo dosage of BB-Cl-Amidine, a potent pan-peptidylarginine deiminase (PAD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation, irreversible pan-inhibitor of peptidylarginine deiminases (PADs).[1][2] It functions by covalently modifying a critical cysteine residue in the active site of PAD enzymes, thereby preventing the conversion of arginine residues to citrulline on substrate proteins.[3] This inhibition of citrullination disrupts various physiological and pathological processes, including neutrophil extracellular trap (NET) formation, which is implicated in several inflammatory and autoimmune diseases.[1][2] this compound was designed to have improved cellular bioavailability and a longer in vivo half-life compared to its precursor, Cl-amidine.[1][4]
Q2: What are the known in vivo applications of this compound?
A2: this compound has demonstrated efficacy in a variety of animal models of human diseases, including:
Q3: What is a typical starting dose for in vivo studies in mice?
A3: Based on published studies, a common starting dose for this compound in mice is 1 mg/kg/day , typically administered via subcutaneous injection.[5][10] However, the optimal dose will be model- and endpoint-specific.
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound has a significantly longer in vivo half-life of approximately 1.75 hours in mice, compared to about 15 minutes for Cl-amidine.[1][4] This improved pharmacokinetic profile allows for more sustained PAD inhibition in vivo.
Q5: Are there any known toxicity concerns with this compound?
A5: While effective in animal models, this compound has shown cytotoxicity at higher concentrations in cellular assays.[11] Some studies suggest that at concentrations of 1 µM and above, it can be cytotoxic to various immune cells, including T cells, B cells, monocytes, and NK cells.[2][11] Therefore, it is crucial to perform dose-response and toxicity studies to identify a therapeutic window that maximizes efficacy while minimizing adverse effects. It has been suggested that for human use, toxicity concerns may be a limiting factor.[12]
Troubleshooting Guide: Determining Optimal In Vivo Dosage
Determining the optimal in vivo dosage of this compound requires a systematic approach. This guide provides a step-by-step workflow to help you establish the most effective and well-tolerated dose for your specific experimental model.
Diagram of the In Vivo Dosage Determination Workflow:
Caption: Workflow for determining the optimal in vivo dosage of this compound.
Step 1: Pilot Dose-Range Finding and Toxicity Study
Question: How do I select a starting dose and what is the maximum tolerated dose (MTD) in my animal model?
Answer:
-
Literature Review: Begin by reviewing published studies that have used this compound in models similar to yours. As a starting point, a dose of 1 mg/kg/day via subcutaneous injection has been used effectively in lupus-prone MRL/lpr mice.[5][10]
-
Dose-Range Finding Study: Design a pilot study with a small number of animals per group to test a range of doses. A suggested range could be 0.1, 1, and 10 mg/kg/day.
-
Toxicity Monitoring: Closely monitor the animals for signs of toxicity. Key parameters to observe include:
-
Body weight changes (a decrease of more than 15-20% is a common endpoint).
-
Changes in behavior (e.g., lethargy, ruffled fur, social withdrawal).
-
Clinical signs of distress.
-
-
Determine MTD: The highest dose that does not produce significant signs of toxicity is considered the Maximum Tolerated Dose (MTD). This will define the upper limit for your efficacy studies.
Step 2: Pharmacodynamic (PD) and Efficacy Assessment
Question: How can I confirm that this compound is hitting its target and is effective in my model?
Answer:
-
Pharmacodynamic (PD) Marker Analysis: It is crucial to measure the biological effect of the drug on its target. For this compound, the primary PD marker is the level of citrullinated proteins.
-
Experimental Protocol: At the end of the treatment period, collect relevant tissues or biofluids (e.g., plasma, inflamed tissue). Analyze the levels of citrullinated proteins, such as citrullinated histone H3 (Cit-H3), using techniques like Western blotting or ELISA. A reduction in citrullination will confirm target engagement.
-
-
Efficacy Evaluation: Assess the therapeutic effect of this compound using model-specific endpoints. These will vary depending on your disease model. For example:
Step 3: Dose-Response Analysis and Optimal Dose Selection
Question: How do I choose the best dose for my definitive experiments?
Answer:
-
Analyze the Dose-Response Curve: Plot the efficacy data against the different doses of this compound administered.
-
Select the Optimal Dose: The optimal dose should be the lowest dose that achieves the maximal therapeutic effect with minimal to no toxicity. This is often a dose on the plateau of the dose-response curve.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare this compound for subcutaneous injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Sterile microcentrifuge tubes
-
Insulin syringes with a 28-gauge or smaller needle
Procedure:
-
Stock Solution Preparation: this compound is soluble in DMSO.[13] Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO. Ensure the powder is completely dissolved. Store the stock solution at -20°C or -80°C for long-term storage.[5][14]
-
Working Solution Preparation: On the day of injection, dilute the stock solution to the final desired concentration using sterile PBS or saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid solvent toxicity.
-
Administration: Administer the prepared this compound solution to the mice via subcutaneous injection, typically in the scruff of the neck. The injection volume should be kept consistent across all animals (e.g., 100 µL).
Protocol 2: Western Blot for Detecting Citrullinated Histone H3 (Cit-H3)
Objective: To assess the pharmacodynamic effect of this compound by measuring the levels of Cit-H3 in tissue lysates.
Materials:
-
Tissue samples from treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cit-H3 (e.g., anti-citrullinated Histone H3 at R2, R8, R17)
-
Primary antibody for a loading control (e.g., anti-Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize tissue samples in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cit-H3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the Cit-H3 signal to the loading control. Compare the levels of Cit-H3 between the different treatment groups.
Signaling Pathway
Diagram of the PAD-Mediated Citrullination and NETosis Pathway and its Inhibition by this compound:
Caption: Inhibition of PAD-mediated NETosis by this compound.
Data Presentation
Table 1: Summary of In Vivo Studies Using this compound in Mice
| Disease Model | Mouse Strain | Dose | Route of Administration | Key Findings | Reference(s) |
| Systemic Lupus Erythematosus | MRL/lpr | 1 mg/kg/day | Subcutaneous | Improved endothelial function, reduced proteinuria and skin disease. | [4][5][10] |
| Collagen-Induced Arthritis | DBA/1 | Dose-dependent | Not specified | Reduced disease severity, joint inflammation, and damage. | [7] |
| Type 1 Diabetes | NOD | Not specified | Not specified | Prevented diabetes development. | [3] |
| Aicardi-Goutières Syndrome | Trex1D18N/D18N | 20 mg/kg/day | Not specified | Increased survival, reduced splenomegaly and myocarditis. | [15] |
Table 2: Pharmacokinetic and In Vitro Potency of this compound
| Parameter | Value | Species | Reference(s) |
| In Vivo Half-life | ~1.75 hours | Mouse | [1][3][4] |
| Cellular Potency (EC50 in U2OS cells) | 8.8 ± 0.6 µM | Human | [1][4] |
| PAD1 Inhibition (kinact/KI) | 16,100 M-1min-1 | Not specified | [15] |
| PAD2 Inhibition (kinact/KI) | 4,100 M-1min-1 | Not specified | [15] |
| PAD3 Inhibition (kinact/KI) | 6,800 M-1min-1 | Not specified | [15] |
| PAD4 Inhibition (kinact/KI) | 13,300 M-1min-1 | Not specified | [15] |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 3. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of protein arginine deiminases and their efficacy in animal models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | CAS#:1802637-39-3 | Chemsrc [chemsrc.com]
- 11. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound hydrochloride | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
The stability of BB-Cl-Amidine in DMSO and other solvents.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BB-Cl-Amidine in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] Ethanol and Dimethylformamide (DMF) can also be used.[2]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: Is this compound stable in aqueous solutions?
A3: While specific stability data for this compound in aqueous solutions is limited, a related compound, Cl-amidine, is not recommended for storage in aqueous solution for more than one day.[4] This suggests that this compound may also have limited stability in aqueous media due to potential hydrolysis of its amidine and amide functionalities. For cell culture experiments, it is recommended to dilute the DMSO stock solution into the aqueous culture medium immediately before use.
Q4: Should I protect this compound from light?
A4: While not always specified, it is good laboratory practice to protect all research compounds from prolonged exposure to light, unless photostability has been confirmed.
Q5: What is the in vivo half-life of this compound?
A5: this compound has a significantly longer in vivo half-life of approximately 1.75 hours compared to its predecessor Cl-amidine, which has a half-life of about 15 minutes.[5][6][7] This indicates greater metabolic stability.
Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [1] |
| Ethanol | 25 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Reference |
| -80°C | Up to 6 months | DMSO | [1][3] |
| -20°C | Up to 1 month | DMSO | [1][3] |
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated.
-
Question: I dissolved this compound in my solvent, but now it looks cloudy. What should I do?
-
Answer:
-
Confirm Concentration: Ensure that the concentration of your solution does not exceed the solubility limit in the chosen solvent (see solubility table above).
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication can help redissolve the compound.[3]
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can reduce the solubility of this compound.[1]
-
Storage: If the solution was stored, precipitation might occur at lower temperatures. Before use, allow the vial to equilibrate to room temperature and ensure the compound is fully redissolved.
-
Issue 2: I am seeing inconsistent results in my experiments.
-
Question: My experimental results with this compound are not reproducible. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. Consider the following:
-
Age of Stock Solution: If your stock solution is older than the recommended storage period (see storage table), it may have degraded. It is advisable to prepare a fresh stock solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Prepare smaller aliquots to minimize this.[3]
-
Working Solution Stability: this compound is likely unstable in aqueous solutions for extended periods. Prepare your final working dilutions in aqueous buffers or cell culture media immediately before each experiment. Do not store aqueous solutions of the compound.
-
Experimental Conditions: Evaluate if any components in your experimental buffer (e.g., extreme pH) could be accelerating the degradation of this compound.
-
Experimental Protocols & Visualizations
General Protocol for Assessing this compound Stability
This protocol provides a general framework for researchers to assess the stability of this compound in a specific solvent and temperature condition.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the solvent of interest (e.g., DMSO) at a known concentration.
-
Sample Preparation: Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., -20°C, 4°C, room temperature). Also, prepare aliquots diluted in an aqueous buffer of interest to assess stability in the final experimental conditions.
-
Time Points: Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, 1 week).
-
Analysis: At each time point, analyze the concentration and purity of this compound in the samples. High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for this purpose.
-
Data Evaluation: Compare the peak area of the parent this compound compound at each time point to the initial (time 0) sample. A decrease in the peak area and the appearance of new peaks indicate degradation.
Visualized Experimental Workflow
Caption: A general workflow for assessing the stability of this compound.
Potential Degradation Pathway
The amidine and amide functional groups in this compound are susceptible to hydrolysis, especially in aqueous solutions. This is a likely degradation pathway.
Caption: Potential degradation pathways of this compound via hydrolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize BB-Cl-Amidine toxicity in cell-based assays.
Welcome to the technical support center for the use of BB-Cl-Amidine in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize toxicity and optimize the use of this pan-peptidylarginine deiminase (PAD) inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation, irreversible pan-PAD inhibitor.[1][2] It is a derivative of Cl-amidine with structural modifications that increase its plasma half-life and cellular uptake.[1][3] Its mechanism of action involves the covalent modification of a conserved cysteine residue in the active site of PAD enzymes.[4] This modification irreversibly inactivates the enzyme, preventing the conversion of arginine residues to citrulline on substrate proteins, a process known as citrullination or deimination.[1][5]
Q2: What are the common applications of this compound in cell-based assays?
A2: this compound is frequently used to study the role of PAD enzymes and protein citrullination in various biological processes. Common applications include:
-
Inhibition of Neutrophil Extracellular Trap (NET) formation (NETosis).[1][6]
-
Investigation of autoimmune diseases like rheumatoid arthritis and lupus.[2][4]
-
Studies on cancer biology, as PADs are overexpressed in some tumors.[7]
-
Elucidation of gene regulation and apoptosis pathways involving histone citrullination.[7]
Q3: What are the known toxic effects of this compound in cell culture?
A3: this compound exhibits cytotoxicity in a variety of cell types, including T cells, B cells, monocytes, and NK cells, at concentrations as low as 1 µM.[3] It has been shown to be significantly more cytotoxic than its precursor, Cl-amidine, and more specific PAD inhibitors.[2][7] Toxicity can manifest as decreased cell viability, apoptosis, and necrosis.[1][3]
Q4: Are there less toxic alternatives to this compound?
A4: Yes, several alternatives with lower cytotoxicity are available. These include:
-
Cl-amidine: The first-generation pan-PAD inhibitor, which is generally less potent and less cytotoxic in cell-based assays compared to this compound.[1][7]
-
GSK199: A PAD4-specific inhibitor.[3]
-
AFM-30a: A PAD2-specific inhibitor.[3]
-
Combination of specific inhibitors: Using a combination of AFM-30a and GSK199 can inhibit both PAD2 and PAD4 activity with significantly less cytotoxicity than this compound.[3]
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with this compound.
| Potential Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration that inhibits PAD activity without causing significant cell death. Start with a concentration range of 0.1 µM to 10 µM.[3] |
| Incubation time is too long. | Reduce the incubation time. A time-course experiment (e.g., 4, 12, 24 hours) can help identify the optimal duration for PAD inhibition while minimizing toxicity.[3] |
| Cell type is particularly sensitive. | Consider using a more robust cell line if experimentally feasible. Alternatively, switch to less toxic PAD inhibitors like a combination of AFM-30a and GSK199.[3] |
| Off-target effects. | Confirm that the observed phenotype is due to PAD inhibition by using a negative control (e.g., an inactive analog of the inhibitor if available) or by rescuing the phenotype with a downstream product of the PAD pathway. |
Issue 2: Inconsistent or no inhibition of citrullination.
| Potential Cause | Recommended Solution |
| Insufficient inhibitor concentration. | Increase the concentration of this compound. Refer to literature for effective concentrations in similar cell types and assays.[6] |
| Inhibitor degradation. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. |
| Low PAD enzyme activity in cells. | Stimulate cells to increase PAD activity if applicable to your experimental model (e.g., using calcium ionophores).[8] |
| Assay sensitivity. | Use a highly sensitive method for detecting citrullination, such as Western blotting with anti-citrullinated histone H3 antibodies or mass spectrometry. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and other PAD inhibitors.
| Inhibitor | Cell Type | Assay | EC50 / IC50 | Incubation Time | Reference |
| This compound | U2OS | XTT assay | 8.8 ± 0.6 µM | 72 h | [1][5] |
| Cl-amidine | U2OS | XTT assay | >200 µM | 72 h | [1][5] |
| This compound | PBMCs | Viability Staining | Cytotoxic at ≥ 1 µM | 24, 48, 72 h | [3] |
| GSK199 | PBMCs | Viability Staining | Not toxic up to 20 µM | 24, 48, 72 h | [3] |
| AFM-30a | PBMCs | Viability Staining | Not toxic up to 20 µM | 24, 48, 72 h | [3] |
Table 2: Inhibitory Activity of PAD Inhibitors.
| Inhibitor | Target PADs | kinact/KI (M-1min-1) | Reference |
| This compound | PAD1, PAD2, PAD3, PAD4 | 16,100, 4,100, 6,800, 13,300 | [6] |
| Cl-amidine | PAD1, PAD3, PAD4 | IC50: 0.8 µM, 6.2 µM, 5.9 µM | [9] |
| GSK199 | PAD4 | IC50: 200 nM (in the absence of calcium) | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for Detecting Inhibition of Histone H3 Citrullination
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other PAD inhibitors for the determined optimal time. Include positive and negative controls.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for citrullinated histone H3 (e.g., anti-CitH3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative levels of histone citrullination.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for troubleshooting this compound toxicity.
References
- 1. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
How to improve the in vivo half-life and bioavailability of PAD inhibitors.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peptidylarginine Deiminase (PAD) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the in vivo half-life and bioavailability of your compounds.
Frequently Asked Questions (FAQs)
Q1: My PAD inhibitor shows excellent in vitro potency but has a very short in vivo half-life. What are the common reasons for this?
A1: A short in vivo half-life for potent PAD inhibitors is a common challenge. The primary reasons are typically:
-
Proteolytic Instability: Many first-generation PAD inhibitors are peptide-based and susceptible to degradation by proteases in plasma and tissues.
-
Rapid Metabolism: The inhibitor may be quickly broken down by metabolic enzymes, such as cytochrome P450s in the liver. For example, irreversible PAD inhibitors with a Cl-amidine scaffold can be rapidly metabolized.[1]
-
Poor Cellular Permeability: The compound may not efficiently cross cell membranes to reach its target, leading to rapid clearance from circulation.
Q2: How can I improve the proteolytic stability of my peptide-based PAD inhibitor?
A2: Several strategies can be employed to enhance stability against proteolysis:
-
Incorporate D-amino acids: Replacing L-amino acids with their D-enantiomers can make the peptide resistant to degradation by proteases, which typically recognize L-amino acids.[2] This has been shown to improve stability and pharmacokinetic properties of Cl-amidine analogues.[2]
-
Cyclization: Cyclizing the peptide can restrict its conformation, making it less accessible to proteases.
-
N-methylation: Methylating the amide bonds in the peptide backbone can hinder protease binding and cleavage.
-
Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide can block the action of exopeptidases.
Q3: What structural modifications can I make to my small molecule PAD inhibitor to improve its metabolic stability and half-life?
A3: Rational drug design principles can guide structural modifications to enhance metabolic stability:
-
Replace Metabolic Hotspots: Identify the parts of your molecule that are most susceptible to metabolism (metabolic hotspots) and modify them. For example, replacing a metabolically labile group with a more stable one. The hydrolysis of haloacetamidine warheads is a known metabolic pathway that can be addressed by modification.[1]
-
Introduce Steric Hindrance: Adding bulky groups near labile sites can physically block metabolic enzymes from accessing them.
-
Modify the Scaffold: Swapping out entire chemical scaffolds for new ones that are inherently more stable can be a successful strategy.[1] For instance, replacing the C-terminal carboxamide with a benzimidazole moiety, as seen in the development of BB-Cl-amidine, improved cellular potency and metabolic stability over Cl-amidine.[3][4]
-
N-alkylation of Benzimidazole: For benzimidazole-based inhibitors, N-alkylation has been shown to significantly increase potency and selectivity, which can contribute to a better overall in vivo profile.[3]
Q4: My PAD inhibitor has poor oral bioavailability. What formulation strategies can I explore?
A4: Poor oral bioavailability is often due to low solubility, poor permeability, or first-pass metabolism. Consider these formulation approaches:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, improving its dissolution rate and subsequent absorption.[5][6]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS), microemulsions, or liposomes can enhance solubility and absorption.[5]
-
Controlled Release Systems: Encapsulating the inhibitor in microspheres made of biodegradable polymers, such as Poly(3-hydroxybutyrate), can provide a sustained release, potentially improving both half-life and bioavailability.[7]
-
Use of Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, allowing for better absorption of the drug.
-
Co-crystallization: Forming co-crystals with a suitable coformer can improve the solubility and dissolution rate of the inhibitor.[5]
Troubleshooting Guides
Issue 1: Rapid in vivo clearance of the PAD inhibitor.
| Potential Cause | Suggested Action | Experimental Validation |
| Proteolytic Degradation (for peptide-based inhibitors) | Synthesize an analog with D-amino acid substitutions.[2] | Incubate the compound in plasma from the target species and measure its stability over time using LC-MS/MS. |
| High Metabolic Turnover | Perform in vitro metabolic stability assays with liver microsomes or hepatocytes to identify metabolic liabilities. | Conduct liver microsomal stability assays. If stability is low, consider structural modifications to block metabolic sites. |
| Poor Cell Permeability | Modify the inhibitor to improve its physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity). The development of this compound from Cl-amidine is an example of such a modification.[3] | Assess cell permeability using in vitro models like Caco-2 or PAMPA assays. |
Issue 2: Low oral bioavailability.
| Potential Cause | Suggested Action | Experimental Validation |
| Poor Aqueous Solubility | Explore formulation strategies such as micronization, solid dispersions, or lipid-based formulations.[5] | Measure the solubility of different formulations in biorelevant media (e.g., simulated gastric and intestinal fluids). |
| Low Intestinal Permeability | Co-administer with a permeation enhancer or utilize nanotechnology approaches to improve transport across the intestinal barrier.[5][8] | Use in situ intestinal perfusion models in rodents to assess permeability. |
| Extensive First-Pass Metabolism | Design prodrugs that release the active inhibitor after absorption, bypassing initial metabolism. | Compare the pharmacokinetic profiles after oral and intravenous administration to determine the extent of first-pass metabolism. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for selected PAD inhibitors to provide a basis for comparison.
| Inhibitor | Class | In Vivo Half-life (t½) | Key Findings |
| Cl-amidine | Pan-PAD, Irreversible | Short | Efficacious in various animal models but limited by poor metabolic stability and cell permeability.[3][4] |
| This compound | Pan-PAD, Irreversible | Extended vs. Cl-amidine | At least 10-fold more potent in cells than Cl-amidine; improved disease outcomes in animal models.[3] Does not show improved microsomal metabolic stability.[1] |
| YW-356 | PAD4, Irreversible | ~5 minutes (serum circulation) | Rapidly metabolized.[1] |
| ZD-E-1 | PAD4, Irreversible | 0.41 hours | Short half-life observed in pharmacokinetic studies.[1] |
| YJ-4B | PAD4, Irreversible | 0.35 hours | Short half-life observed in pharmacokinetic studies.[1] |
| Compound 7 (this compound derivative) | PAD4, Reversible | > 60 minutes (microsomal t½) | Significantly improved metabolic stability compared to this compound (t½ = 18.11 min).[1] |
| Compound 4f (allosteric inhibitor) | Pan-PAD, Reversible | Good oral bioavailability | Demonstrated good oral bioavailability in preclinical animal species.[9][10] |
Experimental Protocols
1. Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a PAD inhibitor in the presence of liver microsomes.
Materials:
-
Test PAD inhibitor
-
Liver microsomes (from the species of interest, e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile with internal standard for quenching and sample preparation
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test inhibitor and control compounds.
-
In a 96-well plate, pre-warm the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test inhibitor.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
2. In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (including half-life and bioavailability) of a PAD inhibitor in a rodent model.
Materials:
-
Test PAD inhibitor
-
Vehicle for formulation (e.g., saline, PEG400/water)
-
Rodents (e.g., mice or rats)
-
Dosing equipment (e.g., oral gavage needles, syringes for intravenous injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Formulate the PAD inhibitor in a suitable vehicle for both oral (PO) and intravenous (IV) administration.
-
Divide the animals into two groups: one for IV administration and one for PO administration.
-
Administer the inhibitor at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to separate plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and oral bioavailability (%F).
Visualizations
Caption: Signaling pathway showing PAD activation and the point of intervention for PAD inhibitors.
Caption: Experimental workflow for troubleshooting poor in vivo performance of PAD inhibitors.
Caption: Logical relationships between strategies to improve PAD inhibitor in vivo properties.
References
- 1. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Methods for enhancement of Bioavailability.pptx [slideshare.net]
- 7. Controlled Delivery of Pan-PAD-Inhibitor Cl-Amidine Using Poly(3-Hydroxybutyrate) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidylarginine Deiminase (PAD) Inhibitor Optimization through Displacement of a Trapped Water Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Peptidylarginine Deiminase (PAD) Inhibitor Optimization through Displacement of a Trapped Water Molecule - figshare - Figshare [figshare.com]
Reasons for lack of BB-Cl-Amidine efficacy in an assay.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of efficacy with BB-Cl-Amidine in their assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any inhibition of PAD4 activity. What are the common reasons for this?
A1: A lack of inhibition by this compound in a PAD4 assay can stem from several factors, ranging from reagent integrity to experimental setup. Here are the primary areas to investigate:
-
Inhibitor Integrity and Handling:
-
Degradation: this compound, like many reagents, can degrade if not stored properly. Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen[1]. Repeated freeze-thaw cycles should be avoided.
-
Improper Solubilization: The compound is soluble in DMSO[1][2][3]. Ensure it is fully dissolved. Using newly opened, high-purity DMSO is recommended as hygroscopic DMSO can negatively impact solubility[1][3].
-
-
Assay Conditions:
-
Calcium Concentration: Peptidylarginine deiminases (PADs) are calcium-dependent enzymes[4][5]. The absence or insufficient concentration of Ca²⁺ in the assay buffer will result in low or no enzyme activity, making it impossible to measure inhibition. PAD4 activation is dependent on a Ca²⁺ wave intracellularly[5].
-
DTT Concentration: A reducing agent like Dithiothreitol (DTT) is often required in the assay buffer to maintain the enzyme in an active state[6][7].
-
Incorrect pH or Temperature: Enzyme activity is sensitive to pH and temperature. Ensure the assay buffer has the correct pH and the incubation is performed at the optimal temperature, typically 37°C[7][8].
-
-
Enzyme and Substrate Issues:
-
Inactive Enzyme: The PAD4 enzyme may be inactive due to improper storage, handling, or degradation.
-
Substrate Concentration: The concentration of the substrate can influence the apparent activity of the inhibitor. For irreversible inhibitors like this compound, this is a critical parameter.
-
Substrate Quality: The substrate itself could be degraded or of poor quality.
-
-
Assay Protocol:
-
Pre-incubation Time: Irreversible inhibitors like this compound often require a pre-incubation period with the enzyme before the addition of the substrate to allow for covalent modification to occur[6].
-
Q2: How can I verify the activity of my this compound stock?
A2: To confirm that your this compound is active, you can perform a positive control experiment. Use a known, active batch of PAD4 enzyme and a validated assay protocol. Compare the activity of your current this compound stock to a fresh, unopened vial or a batch from a different lot number. Additionally, using a well-characterized control inhibitor, such as Cl-amidine, in parallel can help determine if the issue is specific to your this compound stock[7].
Q3: What are the recommended concentrations for this compound in cellular and biochemical assays?
A3: The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental goals. However, published data can provide a starting point.
| Assay Type | Target | Recommended Concentration Range | Reference |
| Biochemical Assay | PAD1 | kinact/KI = 16,100 M-1min-1 | [9] |
| PAD2 | kinact/KI = 4,100 M-1min-1 | [9] | |
| PAD3 | kinact/KI = 6,800 M-1min-1 | [9] | |
| PAD4 | kinact/KI = 13,300 M-1min-1 | [9] | |
| Cellular Assay | U2OS Cells (Cytotoxicity) | EC50: 8.8 µM | [1][10] |
| NET Formation Inhibition | 20 and 200 µM | [9] | |
| IFN-β Production Inhibition | 1 µM | [9] |
Q4: How should I properly prepare and store this compound?
A4: Proper preparation and storage are critical for maintaining the efficacy of this compound.
| Parameter | Recommendation | Rationale | Source |
| Solvent | High-purity DMSO | This compound is highly soluble in DMSO. Hygroscopic DMSO can affect solubility. | [1][3] |
| Stock Solution Concentration | ≥ 50 mg/mL | Prepare a high-concentration stock to minimize the volume of DMSO added to the assay. | [3] |
| Storage of Solid Compound | 4°C, sealed, away from moisture. | To prevent degradation. | [3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Store under nitrogen if possible. | To ensure stability and prevent degradation. | [1][3] |
| Freeze-Thaw Cycles | Avoid repeated cycles. | Aliquot the stock solution into smaller volumes for single use. | [11] |
Troubleshooting Workflow
If you are experiencing a lack of this compound efficacy, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for lack of this compound efficacy.
PAD4 Signaling and Inhibition by this compound
The following diagram illustrates the mechanism of action of PAD4 and its inhibition by this compound.
Caption: PAD4 activation pathway and its inhibition by this compound.
Experimental Protocols
General Protocol for a PAD4 Inhibition Assay
This is a generalized protocol for a colorimetric or fluorometric PAD4 inhibition assay. Specific details may need to be optimized for your particular assay system.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 10 mM CaCl₂. Immediately before use, add 1 M DTT to a final concentration of 1-5 mM[7].
-
PAD4 Enzyme: Thaw the human recombinant PAD4 enzyme on ice and dilute it to the desired concentration in the assay buffer[7].
-
This compound: Prepare a stock solution in DMSO and make serial dilutions in the assay buffer or DMSO.
-
Substrate: Prepare the substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorescent peptide) at the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted PAD4 enzyme to the wells of a 96-well plate.
-
Add the different concentrations of this compound or the vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at 37°C to allow for the irreversible binding of this compound to PAD4[6].
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary for the detection method).
-
-
Detection:
-
Data Analysis:
-
Subtract the background reading (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility challenges with BB-Cl-Amidine.
Welcome to the technical support center for BB-Cl-Amidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments with this potent peptidylarginine deiminase (PAD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation, irreversible pan-inhibitor of peptidylarginine deiminases (PADs).[1] Its primary mechanism of action is the covalent modification of a cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[2] This inhibition prevents the conversion of arginine residues to citrulline on target proteins, a post-translational modification implicated in various physiological and pathological processes, including the formation of Neutrophil Extracellular Traps (NETs).[2][3] this compound was developed to have improved cellular bioavailability and a longer in vivo half-life compared to its predecessor, Cl-amidine.[3][4]
Q2: I am observing precipitation when preparing my this compound stock solution. What should I do?
A2: Precipitation can occur, especially when preparing higher concentration stock solutions. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[5][6] It is also crucial to use high-quality, anhydrous solvents, as hygroscopic DMSO can significantly impact solubility.[5][6] For aqueous solutions, it is recommended to prepare them fresh and not to store them for more than one day.[7]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound exhibits good solubility in several organic solvents. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and with a desiccant.[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[5]
Here is a summary of its solubility in various solvents:
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, ≥ 100 mg/mL | [9][10][11] |
| Ethanol | ~25 mg/mL | [9][10] |
| DMF | ~20 mg/mL | [9][10] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [10] |
Q4: Can this compound be used in animal studies? What are the recommended solvent systems for in vivo use?
A4: Yes, this compound has been successfully used in various animal models.[4][5] Due to its low aqueous solubility, specific solvent systems are required for in vivo administration. Here are some established protocols for preparing formulations for subcutaneous injection:
| Protocol | Composition | Final Concentration | Reference |
| 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |
| 3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility in Aqueous Buffers | This compound has low solubility in aqueous media. | Prepare a high-concentration stock solution in an organic solvent like DMSO first. Then, dilute the stock solution into your aqueous buffer immediately before use. Avoid final DMSO concentrations above 0.1% in cell culture to minimize toxicity.[8] For animal studies, use one of the recommended in vivo formulations.[5] |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. | Aliquot stock solutions into working volumes to avoid repeated freeze-thaw cycles.[8] Store stock solutions at -80°C for long-term stability.[5] Prepare fresh dilutions for each experiment. |
| Precipitation in Cell Culture Media | The final concentration of this compound exceeds its solubility limit in the media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and that the this compound concentration is within its soluble range in the final media composition. Perform a solubility test in your specific cell culture medium if you suspect this is an issue. |
| Low Cellular Potency Observed | Poor cellular uptake or metabolic instability. | This compound was designed for enhanced cellular uptake and stability compared to Cl-amidine.[3][4] However, if issues persist, consider optimizing incubation times and concentrations. Ensure the quality and purity of your compound. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound (Molar Mass: 459.97 g/mol ).
-
Dissolution: Add 217.41 µL of high-quality, anhydrous DMSO to the solid compound.[5]
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. If necessary, gentle warming can be applied.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months.[5]
In Vivo Formulation using 10% DMSO and 90% Corn Oil
This protocol yields a 1 mg/mL solution, suitable for a 1 mg/kg dosage in mice.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Dispense Corn Oil: In a sterile tube, add 900 µL of corn oil.
-
Add Drug Stock: Add 100 µL of the 10 mg/mL this compound stock solution to the corn oil.
-
Mix Thoroughly: Vortex the mixture until it forms a clear and uniform solution. This will result in a final concentration of 1 mg/mL.[5]
Visualizations
Signaling Pathway of PAD Inhibition and NETosis
The following diagram illustrates the role of PAD enzymes in the formation of Neutrophil Extracellular Traps (NETs) and how this compound intervenes in this process.
Caption: this compound inhibits PAD enzymes, preventing histone citrullination and subsequent NET formation.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effect of this compound on NET formation in neutrophils.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. stemcell.com [stemcell.com]
- 9. mybiosource.com [mybiosource.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abmole.com [abmole.com]
Validation & Comparative
A Comparative Analysis of BB-Cl-Amidine and Cl-amidine Efficacy
In the landscape of autoimmune and inflammatory disease research, the inhibition of Peptidylarginine Deiminases (PADs) has emerged as a promising therapeutic strategy. Central to this approach are two key pan-PAD inhibitors: Cl-amidine and its successor, BB-Cl-amidine. This guide provides an in-depth comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences
This compound was engineered to overcome the pharmacokinetic limitations of Cl-amidine, primarily its short in vivo half-life and poor cellular bioavailability.[1][2] Structural modifications in this compound, specifically the replacement of the C-terminal amide with a benzimidazole and the N-terminal benzoyl group with a biphenyl moiety, were designed to increase hydrophobicity and reduce proteolysis.[2] These changes resulted in a compound with significantly enhanced cellular potency and a longer duration of action in vivo.[1][2]
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and Cl-amidine.
Table 1: In Vitro Potency and Selectivity Against PAD Isoforms
| Compound | PAD1 (kinact/KI, M-1min-1) | PAD2 (kinact/KI, M-1min-1) | PAD3 (kinact/KI, M-1min-1) | PAD4 (kinact/KI, M-1min-1) |
| Cl-amidine | 37,000[3] | 1,200[3] | 2,000[3] | 13,000[3][4] |
| This compound | 16,100[5] | 4,100[5] | 6,800[5] | 13,300[5] |
kinact/KI is a measure of the potency of an irreversible inhibitor.
Table 2: Cellular Potency and Pharmacokinetics
| Compound | Cellular Potency (EC50 in U2OS cells) | In Vivo Half-life |
| Cl-amidine | >200 µM[1][2] | ~15 minutes[2] |
| This compound | 8.8 ± 0.6 µM[1][2] | 1.75 hours[2] |
Mechanism of Action: Inhibition of PAD-Mediated Citrullination
Both this compound and Cl-amidine are irreversible inhibitors that covalently modify a critical cysteine residue in the active site of PAD enzymes.[4] This inactivation prevents the conversion of arginine residues on proteins, such as histones, to citrulline. This process, known as citrullination or deimination, is a key step in the formation of Neutrophil Extracellular Traps (NETs).[1] NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that can trap and kill pathogens, but their excessive formation is implicated in the pathology of various autoimmune and inflammatory diseases.[1][6] By inhibiting PADs, both compounds effectively block NET formation.[2]
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro PAD Inhibition Assay
To determine the potency and selectivity of the inhibitors against different PAD isoforms, a kinetic assay is employed.[2]
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, and PAD4) are used.
-
The inhibitors (this compound or Cl-amidine) are pre-incubated with each PAD isoform for varying amounts of time.
-
A substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE), is added to the reaction.
-
The rate of citrulline formation is measured, often by detecting the ammonia byproduct using a colorimetric assay.
-
The inactivation rate constants (kinact) and inhibition constants (KI) are calculated from the data to determine the kinact/KI value.
Cellular Potency Assay (U2OS Cell Viability)
The cellular potency is often assessed by measuring the effect of the inhibitors on cell viability.[2]
-
Human osteosarcoma (U2OS) cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or Cl-amidine for 72 hours.
-
Cell viability is measured using a colorimetric assay, such as the XTT assay, which quantifies metabolically active cells.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vivo Pharmacokinetic Analysis
To determine the half-life of the compounds in vivo, a pharmacokinetic study is performed in mice.[2]
-
C57BL/6 mice are injected with either Cl-amidine (10 mg/kg) or this compound (1 mg/kg).
-
Blood samples are collected at various time points post-injection.
-
The plasma concentrations of the inhibitors are determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The in vivo half-life is calculated from the plasma concentration-time curve.
Efficacy in Preclinical Models
Both Cl-amidine and this compound have demonstrated therapeutic efficacy in a range of preclinical models of human diseases.
-
Systemic Lupus Erythematosus (SLE): In lupus-prone MRL/lpr mice, both compounds inhibited NET formation.[2] Treatment with either inhibitor significantly improved endothelium-dependent vasorelaxation, reduced proteinuria, and protected against skin disease.[2] Notably, a 10-fold lower dose of this compound was used compared to Cl-amidine, reflecting its enhanced potency.[2]
-
Inflammatory Bowel Disease (IBD): In a mouse model of colitis, Cl-amidine treatment suppressed clinical symptoms by reducing PAD activity and protein citrullination in the colon.[7][8] A key mechanism identified was the induction of apoptosis in inflammatory cells.[7]
-
Sepsis: Cl-amidine has been shown to improve survival in a murine sepsis model by preventing histone 3 citrullination and NET formation.[4]
-
Hemorrhagic Shock: Cl-amidine protects against organ damage in a rat model of hemorrhagic shock by inhibiting the PAD4-CitH3-NETs axis.[6] This led to reduced inflammation, restored intestinal barrier integrity, and improved survival rates.[6]
-
Cancer: Cl-amidine can induce apoptosis in various cancer cell lines.[4] More recently, this compound has been shown to reduce the viability and tumorigenicity of canine and feline mammary cancer cells by activating the endoplasmic reticulum stress pathway.[9] It has also been shown to effectively kill Acute Myeloid Leukemia (AML) cells.[10]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducement of ER Stress by PAD Inhibitor this compound to Effectively Kill AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pan-PAD Inhibitor BB-Cl-Amidine Versus the PAD2-Specific Inhibitor AFM-30a
For researchers, scientists, and drug development professionals navigating the landscape of protein arginine deiminase (PAD) inhibitors, the choice between a broad-spectrum pan-inhibitor and a specific isoform inhibitor is a critical one. This guide provides an objective comparison of the widely used pan-PAD inhibitor, BB-Cl-Amidine, and the potent and selective PAD2 inhibitor, AFM-30a, supported by experimental data to inform strategic research decisions.
Protein arginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination. This modification has been implicated in a variety of physiological and pathological processes, including gene regulation, inflammation, autoimmune diseases like rheumatoid arthritis, and cancer. The PAD family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6), with PADs 1-4 being enzymatically active. While pan-PAD inhibitors like this compound have been instrumental in elucidating the broad roles of citrullination, the development of isoform-specific inhibitors such as AFM-30a allows for a more nuanced investigation into the function of individual PAD enzymes.
Performance and Specificity: A Quantitative Look
The efficacy and selectivity of enzyme inhibitors are paramount for their utility in research and potential therapeutic applications. The following tables summarize the key quantitative data for this compound and AFM-30a, highlighting their distinct profiles.
Table 1: In Vitro Potency and Selectivity of PAD Inhibitors
| Inhibitor | Target PAD Isoform | kinact/KI (M-1min-1) | Fold Selectivity (vs. other PADs) |
| This compound | PAD1 | 16,100[1] | Pan-inhibitor |
| PAD2 | 4,100[1] | Pan-inhibitor | |
| PAD3 | 6,800[1] | Pan-inhibitor | |
| PAD4 | 13,300[1] | Pan-inhibitor | |
| AFM-30a | PAD2 | 210,300 [2][3] | ~1.6-fold vs. PAD1, ~47-fold vs. PAD3, ~15-fold vs. PAD4 [2][3][4] |
kinact/KI is a measure of the irreversible inhibitor's potency.
Table 2: Cellular Efficacy and Cytotoxicity
| Inhibitor | Assay | Cell Line | EC50 | Cytotoxicity |
| This compound | Histone H3 Citrullination | HEK293T | 1.2 µM | Cytotoxic at concentrations ≥ 1 µM[5] |
| AFM-30a | Target Engagement (PAD2) | HEK293T/PAD2 | 9.5 µM[4][6][7] | >30-fold less cytotoxic than this compound[4] |
| Histone H3 Citrullination | HEK293T/PAD2 | 0.4 µM[4][6][7] | Not significantly cytotoxic at concentrations up to 20 µM[5] |
Mechanism of Action and Cellular Effects
This compound is a second-generation, irreversible pan-PAD inhibitor that covalently modifies a conserved cysteine residue in the active site of PAD enzymes.[8] Its broad-spectrum activity makes it a useful tool for studying the general effects of citrullination. However, this lack of specificity can also be a drawback, as it prevents the attribution of observed effects to a single PAD isoform. Furthermore, this compound has been shown to exhibit significant cytotoxicity at concentrations required for effective PAD inhibition in cellular assays.[5]
In contrast, AFM-30a is a potent and selective irreversible inhibitor of PAD2.[2][3] It was developed through medicinal chemistry efforts to improve upon the selectivity and cellular efficacy of earlier inhibitors. AFM-30a demonstrates significantly greater potency for PAD2 compared to other PAD isoforms and, crucially, exhibits substantially lower cytotoxicity than this compound, providing a much larger therapeutic window for in vitro and in vivo studies.[4] This specificity allows researchers to dissect the distinct biological roles of PAD2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway in which PAD2 is implicated and a typical experimental workflow for evaluating PAD inhibitors.
Caption: PAD2 in the TGF-β Signaling Pathway.
Caption: Workflow for Comparing PAD Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare PAD inhibitors.
PAD Enzyme Inhibition Assay (Determination of kinact/KI)
This assay measures the rate of irreversible inhibition of PAD enzymes by the compounds.
-
Reagents: Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4), substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE), PAD assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 5 mM DTT), inhibitor stock solutions (in DMSO).
-
Procedure:
-
Pre-incubate varying concentrations of the inhibitor with a fixed concentration of the PAD enzyme in the assay buffer for different time intervals at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation (e.g., ammonia release) over time using a colorimetric or fluorometric method. For instance, a coupled-enzyme assay can be used where the ammonia produced is used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[9]
-
Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration to obtain the pseudo-first-order rate constant (kobs).
-
Plot kobs versus the inhibitor concentration to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).
-
Calculate the second-order rate constant (kinact/KI) as a measure of inhibitor potency.
-
Histone H3 Citrullination Assay (Western Blot)
This assay assesses the ability of inhibitors to block PAD-mediated citrullination of a key cellular substrate, histone H3.
-
Reagents: Cells (e.g., HEK293T cells overexpressing a specific PAD isoform), cell lysis buffer, primary antibodies (anti-citrullinated histone H3, anti-total histone H3 or anti-β-actin for loading control), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the PAD inhibitor (e.g., this compound or AFM-30a) for a specified period (e.g., 2-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the citrullinated histone H3 signal to the total histone H3 or a loading control to determine the relative inhibition.[10][11]
-
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay determines the cytotoxic effects of the inhibitors on cells.
-
Reagents: Cells, complete culture medium, inhibitor stock solutions, MTT or MTS reagent, solubilization solution (for MTT).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[12][13]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Conclusion
References
- 1. stemcell.com [stemcell.com]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Isolation and Western Blot Analysis for PAD4 and Citrullinated Histone H3 [bio-protocol.org]
- 11. Mass spectrometry-based precise identification of citrullinated histones via limited digestion and biotin derivative tag enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to BB-Cl-Amidine and Its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BB-Cl-Amidine, a second-generation pan-peptidylarginine deiminase (PAD) inhibitor, with its predecessor Cl-amidine and with isoform-selective PAD inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be an essential resource for researchers investigating citrullination and its role in health and disease.
Introduction to this compound and PAD Inhibition
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination.[1] This conversion, which results in the loss of a positive charge, can significantly impact protein structure and function.[2] Dysregulated PAD activity has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain cancers.[2][3]
This compound is an irreversible pan-PAD inhibitor, meaning it covalently modifies and inactivates multiple PAD isoforms.[4][5] It was developed as a more potent and proteolytically stable alternative to the first-generation pan-PAD inhibitor, Cl-amidine.[6][7] While pan-PAD inhibition has shown therapeutic potential, the development of isoform-selective inhibitors is crucial for dissecting the specific roles of individual PAD enzymes in various physiological and pathological processes.[8] This guide compares the cross-reactivity of this compound with Cl-amidine and two prominent isoform-selective inhibitors: AFM-30a (PAD2-selective) and GSK199 (PAD4-selective).[9][10]
Comparative Performance Data
The following tables summarize the quantitative data on the potency and selectivity of this compound and its alternatives against different PAD isoforms.
Table 1: In Vitro Inhibitory Potency of Pan-PAD Inhibitors
| Compound | Target PAD Isoform | kinact/KI (M-1min-1) |
| This compound | PAD1 | 16,100[4] |
| PAD2 | 4,100[4] | |
| PAD3 | 6,800[4] | |
| PAD4 | 13,300[4] | |
| Cl-amidine | PAD1 | 21,000[11] |
| PAD2 | 300[11] | |
| PAD3 | 920[11] | |
| PAD4 | 24,000[11] |
kinact/KI is a measure of the potency of an irreversible inhibitor.[7]
Table 2: Comparative Selectivity of Isoform-Specific PAD Inhibitors
| Compound | Target PAD Isoform | Selectivity (Fold-Difference in kinact/KI or IC50) |
| AFM-30a | PAD2 | ~1.6-fold over PAD1, ~47-fold over PAD3, ~15-fold over PAD4[8] |
| GSK199 | PAD4 | >35-fold selective over other PAD isoforms[3] |
Table 3: Cellular Potency and Cytotoxicity
| Compound | Cell Line | Assay | EC50/IC50 |
| This compound | HEK293T/PAD2 | Histone H3 Citrullination | 1.2 µM[8] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity | Cytotoxic at > 1 µM[9] | |
| AFM-30a | HEK293T/PAD2 | Target Engagement | 9.5 µM[12] |
| HEK293T/PAD2 | Histone H3 Citrullination | 0.4 µM[12] | |
| PBMCs | Cytotoxicity | Essentially non-toxic at 1-20 µM[9] | |
| GSK199 | Human Neutrophils | Histone H3 Citrullination | 0.125 µM[13] |
| PBMCs | Cytotoxicity | Essentially non-toxic at 1-20 µM[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PAD enzymes in signaling pathways and the workflows of key experimental assays used to characterize PAD inhibitors.
Caption: PAD enzyme signaling cascade.
Caption: Experimental workflows for PAD inhibitor characterization.
Experimental Protocols
In Vitro PAD Inhibitor Screening Assay (Ammonia Release)
This assay quantifies PAD activity by measuring the ammonia released during the citrullination of a synthetic substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE).
-
Reagents: Recombinant human PAD enzyme, PAD Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 10 mM CaCl2, with freshly added DTT), BAEE substrate, PAD inhibitors, and an ammonia detection reagent.[14][15]
-
Procedure: a. In a 96-well plate, add the PAD assay buffer. b. Add the PAD inhibitor at various concentrations to the respective wells. A solvent control (e.g., DMSO) is run in parallel. c. Add the recombinant PAD enzyme to all wells except the background controls. d. Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. e. Initiate the enzymatic reaction by adding the BAEE substrate to all wells. f. Incubate for a further period (e.g., 20 minutes) at 37°C. g. Stop the reaction by adding a stop solution (e.g., a citrate solution to chelate calcium).[15] h. Add the ammonia detector reagent and measure the fluorescence (e.g., excitation 405-415 nm, emission 470-480 nm).[15]
-
Data Analysis: The inhibitory activity is calculated based on the reduction in ammonia production in the presence of the inhibitor compared to the solvent control. IC50 values are determined by fitting the dose-response data to a suitable model.
Cell-Based Histone H3 Citrullination Assay
This assay assesses the ability of a PAD inhibitor to block intracellular PAD activity by measuring the citrullination of a key nuclear substrate, histone H3.
-
Cell Culture: A suitable cell line, such as HEK293T cells overexpressing a specific PAD isoform (e.g., HEK293T/PAD2), is used.[8]
-
Procedure: a. Plate the cells in a suitable culture vessel. b. Pre-incubate the cells with various concentrations of the PAD inhibitor or a vehicle control for a specified time (e.g., 1 hour).[10] c. Stimulate PAD activity by adding a calcium ionophore (e.g., ionomycin) and CaCl2 to the culture medium.[8] d. Incubate for a defined period (e.g., 3 hours) at 37°C.[8] e. Lyse the cells and collect the protein extracts. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Perform a Western blot using primary antibodies specific for citrullinated histone H3 and total histone H3 (as a loading control). h. Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Data Analysis: The level of histone H3 citrullination is quantified by densitometry and normalized to the total histone H3 levels. The EC50 value is determined from the dose-response curve.
Neutrophil Extracellular Trap (NET) Formation Assay
This assay evaluates the effect of PAD inhibitors on the formation of NETs, a process highly dependent on PAD4-mediated histone citrullination.
-
Neutrophil Isolation: Isolate primary neutrophils from fresh human or mouse blood using density gradient centrifugation.[16]
-
Procedure: a. Seed the isolated neutrophils onto coverslips or in a multi-well plate. b. Pre-incubate the neutrophils with the PAD inhibitor or vehicle control for a defined period (e.g., 30 minutes).[16] c. Stimulate NET formation by adding an agonist such as phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore.[4][17] d. Incubate for a period sufficient to allow NET formation (e.g., 2-4 hours) at 37°C.[16] e. Fix the cells with paraformaldehyde. f. Stain the cells with a DNA dye (e.g., Hoechst 33342) and, optionally, with antibodies against NET components like citrullinated histone H3 or myeloperoxidase (MPO).[16]
-
Data Analysis: Visualize the NETs by fluorescence microscopy. The extent of NET formation can be quantified by measuring the area of extracellular DNA or by counting the number of NET-forming cells.
Conclusion
This compound is a potent pan-PAD inhibitor with improved cellular activity compared to its predecessor, Cl-amidine. However, its lack of isoform selectivity and potential for cytotoxicity highlight the need for more targeted approaches in studying PAD biology and developing novel therapeutics. Isoform-selective inhibitors like AFM-30a and GSK199 offer valuable tools to dissect the specific functions of PAD2 and PAD4, respectively. The data and protocols presented in this guide provide a framework for researchers to objectively compare these compounds and select the most appropriate tool for their specific research questions. The continued development and characterization of novel PAD inhibitors will be instrumental in advancing our understanding of citrullination in health and disease and in the pursuit of new treatment strategies for a range of pathological conditions.
References
- 1. glpbio.com [glpbio.com]
- 2. Molecular Mechanism of Protein Arginine Deiminase 2: A Study Involving Multiple Microsecond Long Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
BB-Cl-Amidine: Enhanced Efficacy Through Strategic Chemical Modification
A comparative analysis of BB-Cl-Amidine and its predecessor, Cl-amidine, for researchers and drug development professionals.
In the landscape of pan-peptidylarginine deiminase (PAD) inhibitors, both Cl-amidine and this compound have emerged as critical tools for studying the roles of protein citrullination in various pathological conditions, including autoimmune diseases, inflammatory disorders, and cancer. While both compounds effectively inactivate PAD enzymes, this compound was developed as a second-generation inhibitor with specific chemical modifications designed to overcome the limitations of Cl-amidine. This guide provides a detailed comparison of these two inhibitors, supported by experimental data, to inform researchers in their selection of the most appropriate tool for their studies.
Enhanced Cellular Potency and Bioavailability
A key advantage of this compound lies in its significantly improved cellular potency and pharmacokinetic profile. These enhancements are a direct result of strategic chemical modifications. Specifically, the N-terminal benzoyl group of Cl-amidine was replaced with a biphenyl moiety in this compound, increasing its hydrophobicity and facilitating cellular uptake.[1] Additionally, the C-terminal amide in Cl-amidine was replaced with a benzimidazole group in this compound to prevent proteolytic degradation.[1][2]
These modifications translate to a more than 20-fold increase in cellular potency for this compound compared to Cl-amidine.[1] This is evidenced by the half-maximal effective concentration (EC50) values from viability studies in U2OS osteosarcoma cells, where this compound exhibited an EC50 of 8.8 ± 0.6 μM, while Cl-amidine's EC50 was greater than 200 μM.[1][3] Furthermore, pharmacokinetic studies in mice have demonstrated that this compound possesses a significantly longer in vivo half-life of approximately 1.75 hours, compared to the roughly 15-minute half-life of Cl-amidine.[1][4]
Comparative Efficacy and In Vitro Potency
Despite the substantial improvements in cellular activity and bioavailability, this compound and Cl-amidine exhibit similar in vitro potencies and selectivities against the various PAD isoforms.[1] Both are irreversible inhibitors that act by covalently modifying a critical cysteine residue in the active site of PAD enzymes.[4] The tables below summarize the comparative quantitative data for these two inhibitors.
Table 1: Comparison of Cellular Potency and Pharmacokinetics
| Parameter | This compound | Cl-amidine | Fold Advantage (this compound) |
| Cellular Potency (EC50 in U2OS cells) | 8.8 ± 0.6 μM[1] | >200 μM[1][3] | >20-fold |
| In Vivo Half-Life | ~1.75 hours[1][4] | ~15 minutes[1][4] | ~7-fold |
Table 2: In Vitro Potency (k_inact/K_I) Against PAD Isoforms (M⁻¹min⁻¹)
| PAD Isoform | This compound | Cl-amidine |
| PAD1 | 16,100[5] | 37,000[6] |
| PAD2 | 4,100[5] | 1,200[6] |
| PAD3 | 6,800[5] | 2,000[6] |
| PAD4 | 13,300[5] | 13,000[6] |
Mechanism of Action and Signaling Pathway Inhibition
Both this compound and Cl-amidine are pan-PAD inhibitors, meaning they inhibit the activity of multiple PAD enzymes. PADs are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline on proteins. This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins, and has been implicated in the pathophysiology of various diseases.
One of the key signaling pathways affected by these inhibitors is the formation of Neutrophil Extracellular Traps (NETs). NETosis is a form of programmed cell death in neutrophils that results in the release of a web-like structure composed of decondensed chromatin, histones, and granular proteins. The citrullination of histones by PADs, particularly PAD4, is a critical step in the decondensation of chromatin during NET formation. By inhibiting PADs, both this compound and Cl-amidine can effectively block NET formation.[1][4][7] This has significant therapeutic implications, as excessive NET formation is linked to the pathogenesis of autoimmune and inflammatory diseases.[1]
Experimental Protocols
Cell Viability Assay (XTT Assay)
-
Cell Culture: Human osteosarcoma (U2OS) cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Cl-amidine or this compound for 72 hours.
-
XTT Reagent Addition: Following treatment, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture is added to each well.
-
Incubation: Plates are incubated for a specified time to allow for the conversion of XTT to a formazan dye by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a spectrophotometer.
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and EC50 values are determined by plotting the dose-response curve.[1]
In Vivo Pharmacokinetic Study
-
Animal Model: C57BL/6 mice are used for the study.
-
Inhibitor Administration: Cl-amidine (10 mg/kg) or this compound (1 mg/kg) is injected into the mice.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
LC-MS/MS Analysis: The concentration of the inhibitors in the plasma is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Half-Life Calculation: The in vivo half-life of each compound is determined from the plasma concentration-time profile.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. stemcell.com [stemcell.com]
- 7. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
A comparative analysis of cytotoxicity between BB-Cl-Amidine and other pan-PAD inhibitors.
A Comparative Analysis of Cytotoxicity Between BB-Cl-Amidine and Other Pan-PAD Inhibitors
In the landscape of epigenetic modulators, pan-peptidylarginine deiminase (pan-PAD) inhibitors have emerged as promising therapeutic agents, particularly in oncology. These inhibitors target a family of enzymes responsible for citrullination, a post-translational modification implicated in various cancers. Among these inhibitors, this compound has garnered significant attention. This guide provides a comparative analysis of the cytotoxicity of this compound against other notable pan-PAD inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and other pan-PAD inhibitors across various cell lines. This data provides a quantitative measure of their cytotoxic potential.
| Inhibitor | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| This compound | U2OS | MTT | 8.8 | [1][2] |
| T cells, B cells, monocytes, NK cells | Flow Cytometry, LDH | >1 (Cytotoxic) | [3][4] | |
| Cl-Amidine | Human Leukemia | Not Specified | 0.25 | [5] |
| Human Breast Cancer | Not Specified | 0.05 | [5] | |
| Human Colon Cancer | Not Specified | 1 | [5] | |
| U-87 MG Glioma (24h) | WST-1 | 256.09 | [6] | |
| U-87 MG Glioma (48h) | WST-1 | 150.40 | [6] | |
| BJ (healthy fibroblast) (24h) | WST-1 | 604.27 | [6] | |
| BJ (healthy fibroblast) (48h) | WST-1 | 549.20 | [6] | |
| U2OS | CellTiter 96 | 160 | [7] | |
| U2OS | MTT | >200 | [1] | |
| F-Amidine | HL-60 | Not Specified | Cytotoxic at µM concentrations | [8] |
| AFM-30a (PAD2-specific) | T cells, B cells, monocytes, NK cells | Flow Cytometry, LDH | Non-toxic up to 20 µM | [3][4] |
| GSK199 (PAD4-specific) | T cells, B cells, monocytes, NK cells | Flow Cytometry, LDH | Non-toxic up to 20 µM | [3][4] |
| ML325 | NIH-3T3 | Not Specified | Non-cytotoxic | [9] |
Note: A lower IC50/EC50 value indicates higher cytotoxicity.
It is evident from the data that this compound is significantly more cytotoxic than its precursor, Cl-Amidine, in U2OS cells, with an EC50 of 8.8 µM compared to over 200 µM for Cl-Amidine[1]. Furthermore, studies on peripheral blood mononuclear cells (PBMCs) have shown that this compound is cytotoxic to various immune cells at concentrations of 1 µM and above, whereas more specific inhibitors like AFM-30a and GSK199 are essentially non-toxic at concentrations up to 20 µM[3][4]. This suggests that while pan-PAD inhibition can be cytotoxic to cancer cells, isoform-specific inhibition may offer a better therapeutic window with less off-target toxicity. Cl-amidine itself has demonstrated potent cytotoxic effects against various cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range[5]. However, it also shows considerably less cytotoxicity towards healthy fibroblast cells compared to the chemotherapeutic agent carmustine, suggesting a degree of cancer cell selectivity[6].
Experimental Protocols
A clear understanding of the methodologies used to assess cytotoxicity is crucial for interpreting the presented data. Below are detailed protocols for common assays cited in the literature for evaluating PAD inhibitor cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the PAD inhibitors (e.g., this compound, Cl-Amidine) and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Cell Culture and Treatment: Culture cells and treat with PAD inhibitors as described for the MTT assay.
-
Supernatant Collection: After the incubation period, collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at 492 nm.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and completely lysed cells (maximum release).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly aid in their comprehension. The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by pan-PAD inhibitors and a typical workflow for cytotoxicity assessment.
Caption: PAD inhibitor-mediated cytotoxicity pathway.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NETosis Inhibitors: BB-Cl-Amidine and Beyond
For Researchers, Scientists, and Drug Development Professionals
Neutrophil extracellular traps (NETs) are a fascinating and complex component of the innate immune system. While crucial for trapping and eliminating pathogens, their dysregulation is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, thrombosis, and cancer. This has spurred the development of various inhibitors targeting the process of NETosis. This guide provides an objective comparison of the efficacy of prominent NETosis inhibitors, with a focus on BB-Cl-Amidine, supported by experimental data, detailed protocols, and visual aids to facilitate understanding and further research.
Key Players in NETosis Inhibition
The primary strategies for inhibiting NETosis revolve around targeting the key enzymes involved in the process: Peptidylarginine Deiminase 4 (PAD4), Myeloperoxidase (MPO), and Neutrophil Elastase (NE).
-
PAD Inhibitors: These compounds prevent the citrullination of histones, a critical step for chromatin decondensation and NET formation. This compound and the more specific PAD4 inhibitor, GSK484, are leading examples.
-
MPO Inhibitors: MPO is a granular enzyme that, along with NE, aids in chromatin decondensation. Inhibiting its activity can effectively block NETosis.
-
Neutrophil Elastase (NE) Inhibitors: NE is a serine protease that translocates to the nucleus to degrade histones, facilitating chromatin release. Inhibitors like Sivelestat target this crucial step.
Comparative Efficacy of NETosis Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound and other selected NETosis inhibitors based on available experimental evidence.
| Inhibitor | Target | In Vitro Efficacy | Cellular Potency (EC50) | Disease Models | Key Findings & Citations |
| This compound | Pan-PAD | Similar in vitro potency to Cl-amidine. | ~8.8 µM (U2OS cells) | Murine Lupus (MRL/lpr mice) | More than 20-fold increased cellular potency compared to Cl-amidine. Effectively inhibits NET formation in vitro and ex vivo. Improves endothelial function and reduces kidney and skin disease in lupus models.[1][2][3][4] |
| Cl-amidine | Pan-PAD | IC50 ~5.9 µM (human PAD4) | >200 µM (U2OS cells) | Murine Sepsis, Atherosclerosis, Lupus | Reduces NET formation and improves survival in sepsis. Decreases atherosclerotic plaque formation. Blocks NET formation in lupus models but has lower cellular potency than this compound.[1][5][6] |
| GSK484 | PAD4 | Potent and selective PAD4 inhibitor. | Dramatically diminishes citrullination and NET formation at 10 µM. | Murine Colitis, Cancer-Associated Kidney Injury | Significantly lowers NET density in the colon mucosa in experimental colitis. Prevents NETosis and restores vascular perfusion in a mouse model of cancer-associated kidney injury.[7][8][9][10][11] |
| Sivelestat | Neutrophil Elastase | Inhibits PMA-induced NET formation in vitro. | Effective at concentrations of 10-100 µg/mL in cell growth inhibition assays. | Murine Endotoxic Shock | Prevents NET formation and rescues mice from endotoxic shock. Reduces neutrophil rigidity and improves pulmonary oxygenation in patients with acute lung injury.[6][12][13][14] |
| MPO Inhibitors (e.g., PF-1355) | Myeloperoxidase | Inhibit MPO activity and subsequent NET formation. | Not specified. | Murine Vasculitis | Shown to inhibit MPO and reduce NET and immune complex formation in a vasculitis mouse model.[15] |
Signaling Pathways in NETosis and Points of Inhibition
The process of NETosis is a complex signaling cascade. The following diagram illustrates the key pathways and highlights where different classes of inhibitors exert their effects.
Caption: Signaling pathway of NETosis and targets of key inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments cited in the comparison of NETosis inhibitors.
Human Neutrophil Isolation
A standard method for isolating human neutrophils from whole blood is density gradient centrifugation.[15][16][17][18] This technique yields a high purity (>95%) and viability (>95%) of neutrophils, which are crucial for in vitro studies.[15][17][18]
Protocol Workflow:
Caption: Workflow for human neutrophil isolation.
In Vitro NETosis Induction and Quantification
Induction: Neutrophils (e.g., 1x10^5 cells/well) are seeded in a 96-well plate.[19] NETosis can be induced by various stimuli, with Phorbol 12-myristate 13-acetate (PMA) being a commonly used and potent inducer.[20]
Quantification by Immunofluorescence: This method allows for the visualization and quantification of NETs.
-
Stimulation: Induce NETosis in neutrophils cultured on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain for NET components, such as citrullinated histone H3 (H3Cit), MPO, or NE, using specific primary antibodies and fluorescently labeled secondary antibodies.[20][21][22][23] Counterstain DNA with a dye like Hoechst 33342.[21]
-
Imaging: Visualize and quantify NETs using fluorescence microscopy.[20][21]
Quantification by MPO-DNA ELISA: This is a quantitative method to measure a specific component of NETs in biological fluids or cell culture supernatants.[24][25][26][27]
ELISA Workflow:
Caption: MPO-DNA ELISA workflow for NET quantification.
Enzyme Activity Assays
PAD4 Activity Assay: PAD4 activity can be measured using a colorimetric or fluorometric assay.[28][29][30][31] A common method involves the use of a synthetic substrate, such as benzoyl-L-arginine ethyl ester (BAEE), where the conversion to citrulline is coupled to a detectable reaction.[28][29]
Neutrophil Elastase Activity Assay: This assay typically uses a synthetic substrate that, when cleaved by NE, releases a fluorophore (e.g., AFC) that can be quantified.[32][33][34][35][36]
MPO Activity Assay: MPO activity can be determined by its ability to catalyze the oxidation of a substrate in the presence of hydrogen peroxide, leading to a colorimetric or fluorometric signal.[37][38][39][40] A specific MPO inhibitor can be used to differentiate MPO activity from that of other peroxidases.[37]
Conclusion
The inhibition of NETosis presents a promising therapeutic avenue for a variety of diseases. This compound stands out as a potent pan-PAD inhibitor with significantly improved cellular efficacy over its predecessor, Cl-amidine. For more targeted therapy, specific PAD4 inhibitors like GSK484, as well as inhibitors of MPO and neutrophil elastase, offer viable alternatives. The choice of inhibitor will likely depend on the specific disease context and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the roles of NETosis in health and disease and to develop novel therapeutic strategies.
References
- 1. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A neutrophil elastase inhibitor, sivelestat, improves leukocyte deformability in patients with acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akadeum.com [akadeum.com]
- 17. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clinmedjournals.org [clinmedjournals.org]
- 19. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro induction of NETosis: Comprehensive live imaging comparison and systematic review | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Item - Representative images of immunofluorescence staining to detect citrullinated histone H3 (Cit-H3). - Public Library of Science - Figshare [plos.figshare.com]
- 23. researchgate.net [researchgate.net]
- 24. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 25. Quantifying Myeloperoxidase-DNA and Neutrophil Elastase-DNA Complexes from Neutrophil Extracellular Traps by Using a Modified Sandwich ELISA [jove.com]
- 26. ELISA detection of MPO-DNA complexes in human plasma is error-prone and yields limited information on neutrophil extracellular traps formed in vivo | PLOS One [journals.plos.org]
- 27. Quantifying Myeloperoxidase-DNA and Neutrophil Elastase-DNA Complexes from Neutrophil Extracellular Traps by Using a Modified Sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Thioredoxin Modulates Protein Arginine Deiminase 4 (PAD4)-Catalyzed Citrullination [frontiersin.org]
- 30. caymanchem.com [caymanchem.com]
- 31. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. resources.amsbio.com [resources.amsbio.com]
- 33. cdn.caymanchem.com [cdn.caymanchem.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. bmglabtech.com [bmglabtech.com]
- 36. content.abcam.com [content.abcam.com]
- 37. assaygenie.com [assaygenie.com]
- 38. nwlifescience.com [nwlifescience.com]
- 39. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 40. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle of PAD Inhibitors: Unveiling the In Vivo Pharmacokinetic Advantages of BB-Cl-Amidine Over Cl-amidine
For researchers in immunology, oncology, and drug development, the modulation of protein citrullination by Peptidylarginine Deiminase (PAD) inhibitors holds significant therapeutic promise. Cl-amidine, a first-generation pan-PAD inhibitor, has been instrumental in preclinical studies. However, its successor, BB-Cl-amidine, was developed to overcome certain limitations. This guide provides an objective comparison of the in vivo pharmacokinetics of these two critical research compounds, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
Experimental evidence demonstrates that this compound possesses a significantly improved pharmacokinetic profile compared to Cl-amidine, most notably a substantially longer in vivo half-life. While both compounds exhibit similar in vitro potencies as pan-PAD inhibitors, the enhanced cellular bioavailability and prolonged systemic exposure of this compound make it a more suitable candidate for in vivo studies requiring sustained target engagement.
In Vivo Pharmacokinetic Profile: A Clear Winner Emerges
The most striking difference between the two compounds lies in their in vivo stability and duration of action. As summarized in the table below, this compound exhibits a dramatically longer half-life in mice compared to Cl-amidine.
| Parameter | This compound | Cl-amidine | Reference |
| In Vivo Half-life (t½) | 1.75 hours | ~15 minutes | [1][2] |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice | [1] |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [1] |
This extended half-life of this compound is a critical advantage for in vivo experiments, as it allows for more sustained inhibition of PAD enzymes with less frequent dosing, leading to more stable and interpretable experimental outcomes. The structural modifications in this compound, including the replacement of the N-terminal benzoyl group with a biphenyl moiety and the C-terminal amide with a benzimidazole, were designed to increase hydrophobicity and limit proteolysis, contributing to its enhanced pharmacokinetic properties[1][2].
Cellular Potency: Translating In Vitro Similarity to In Vivo Superiority
While both this compound and Cl-amidine are pan-PAD inhibitors with comparable in vitro potencies, this compound demonstrates significantly greater potency at the cellular level[2].
| Parameter | This compound | Cl-amidine | Reference |
| Cellular EC50 (U2OS cells) | 8.8 ± 0.6 µM | >200 µM | [1][2] |
This enhanced cellular activity is likely attributable to increased cellular uptake, a direct consequence of the structural modifications that increase its hydrophobicity[1][2].
Experimental Methodologies
The following provides a detailed overview of the experimental protocols typically employed to determine the in vivo pharmacokinetic parameters of this compound and Cl-amidine.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine and compare the in vivo half-life of this compound and Cl-amidine in a murine model.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Male or Female
-
Age: 8-12 weeks
Drug Administration:
-
Formulation: Compounds are typically dissolved in a suitable vehicle, such as a solution of DMSO and saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for these studies.
-
Dosage: Representative doses used in studies include 1 mg/kg for this compound and 10 mg/kg for Cl-amidine[1]. Doses may be adjusted based on the specific experimental goals.
Blood Sampling:
-
Method: Serial blood samples are collected at multiple time points post-injection. This can be achieved via retro-orbital bleeding or tail vein sampling.
-
Time Points: A typical time course for Cl-amidine might include samples at 5, 15, 30, 60, and 120 minutes. For this compound, due to its longer half-life, sampling might extend to 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method - LC-MS/MS:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the sensitive and specific quantification of the compounds in plasma.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile to remove interfering proteins. The supernatant is then collected, dried, and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
Chromatography: The reconstituted sample is injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile with an additive like formic acid is used to separate the analyte from other plasma components.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and a specific fragment ion of this compound and Cl-amidine.
-
Quantification: A standard curve is generated using known concentrations of the respective compounds in blank plasma to allow for the accurate quantification of the drug in the experimental samples.
Pharmacokinetic Analysis:
-
Data Plotting: The plasma concentration of the drug is plotted against time.
-
Half-life Calculation: The terminal elimination half-life (t½) is calculated from the slope of the log-linear phase of the plasma concentration-time curve.
Signaling Pathway and Mechanism of Action
Both this compound and Cl-amidine are irreversible inhibitors of PAD enzymes. Their primary mechanism of action involves the inhibition of citrullination, a post-translational modification where an arginine residue on a protein is converted to a citrulline residue. This process is particularly critical in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils that can also contribute to the pathology of various inflammatory and autoimmune diseases.
References
Safety Operating Guide
Proper Disposal Procedures for BB-Cl-Amidine: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of BB-Cl-Amidine, a peptidylarginine deminase (PAD) inhibitor used in laboratory research. Adherence to these protocols is critical to ensure personnel safety and environmental protection, given the compound's hazardous properties.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its associated risks and the required safety precautions. The primary hazards, as identified in safety data sheets (SDS), are summarized below.
Table 1: Hazard Identification and Precautionary Statements for this compound [1][2]
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. | P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. | P391: Collect spillage. |
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working with the solid form where dust may be generated, or with solutions in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Experimental Protocol: Safe Handling and Preparation of this compound Waste for Disposal
This protocol outlines the necessary steps for the safe handling of this compound and the preparation of its waste for disposal by a certified waste management provider. Note: No specific, validated in-laboratory chemical inactivation protocol for this compound is publicly available. Therefore, direct chemical treatment of the waste is not recommended.
Materials:
-
This compound (solid or in solution)
-
Appropriate solvents (e.g., DMSO, ethanol)
-
Designated hazardous waste container (halogenated organic waste)
-
Spill kit for chemical spills
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Working Area: Conduct all work with this compound in a well-ventilated chemical fume hood.
-
Weighing and Solution Preparation:
-
When weighing the solid compound, do so in a fume hood to avoid inhalation of dust.
-
Prepare solutions in the fume hood. If using solvents such as DMSO, be aware of their ability to facilitate skin absorption of chemicals.
-
-
Collecting Waste:
-
Solid Waste: Collect any unused solid this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container for solid halogenated organic waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for liquid halogenated organic waste.
-
Do not mix this compound waste with non-halogenated waste streams.
-
-
Decontamination:
-
Decontaminate all surfaces that have come into contact with this compound. A recommended practice is to wipe the surfaces with alcohol (e.g., 70% ethanol).[1]
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
-
-
Labeling Waste Containers:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all contents, including "this compound" and any solvents used.
-
-
Storage of Waste:
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
Theoretical Chemical Degradation Pathways
While in-laboratory chemical neutralization is not recommended due to the lack of a validated protocol, professional waste disposal facilities may employ methods to degrade this compound. The chemical structure of this compound contains functional groups that are susceptible to degradation under certain conditions. These include:
-
Hydrolysis of the Amidine Group: Amidines can be hydrolyzed to the corresponding amide or carboxylic acid under acidic or basic conditions, often requiring heat. This would alter the chemical structure and likely reduce its biological activity.
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom can be displaced by a nucleophile, such as a hydroxide ion, to form an alcohol. This reaction would also change the properties of the compound.
-
Degradation of the Benzimidazole Ring: While generally stable, the benzimidazole ring system can be degraded under harsh oxidative conditions.
It is important to reiterate that these are theoretical pathways and should not be attempted in a standard laboratory setting for waste disposal of this compound. The compound should be disposed of through a licensed hazardous waste management company that can handle chlorinated organic compounds.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BB-Cl-Amidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of BB-Cl-Amidine, a potent pan-peptidylarginine deiminase (PAD) inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is an experimental drug with significant potential in cancer and inflammation research.[1][2] However, its handling requires stringent safety measures due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Essential Safety and Handling Information
Proper handling of this compound is crucial to prevent accidental exposure. The following table summarizes the required personal protective equipment and key safety data.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety glasses with side-shields or goggles | [3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | [3] |
| Body Protection | Laboratory coat | [3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| Hazard Identification | ||
| Oral Toxicity | Harmful if swallowed (Acute toxicity, oral - Category 4) | [3][4] |
| Skin Irritation | Causes skin irritation (Skin corrosion/irritation - Category 2) | [3] |
| Eye Irritation | Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A) | [3] |
| Respiratory Irritation | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3) | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1) | [4] |
| Storage and Stability | ||
| Powder | Store at -20°C | [4] |
| In solvent | Store at -80°C | [4] |
| Stability | Stable under recommended storage conditions | [4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the necessary steps for safely preparing and using this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated fume hood is available and functioning correctly.
-
Prepare a dedicated and clearly labeled workspace for handling this compound.
-
Have an emergency eyewash station and safety shower readily accessible.[3]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on a laboratory coat, chemical-resistant gloves, and safety glasses with side shields.
3. Reconstitution of this compound:
-
If working with the powdered form, carefully weigh the desired amount in a chemical fume hood to avoid inhalation of dust.
-
Add the appropriate solvent (e.g., DMSO, DMF, Ethanol) as per your experimental requirements.[5]
-
Cap the vial securely and vortex until the compound is fully dissolved.
4. Experimental Use:
-
All procedures involving this compound, including dilutions and additions to cell cultures or reaction mixtures, should be performed within the fume hood.
-
Avoid the formation of aerosols.[4]
-
Do not eat, drink, or smoke in the designated handling area.[3]
5. Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all unused powdered this compound and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.[4]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.[4]
Experimental Workflow: Inhibition of PADs
The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of this compound on Peptidylarginine Deiminases (PADs) in a cellular context.
This workflow is based on methodologies described for evaluating PAD inhibitors.[6]
Signaling Pathway: this compound as a Pan-PAD Inhibitor
This compound functions as an irreversible inhibitor of all PAD isozymes, preventing the conversion of arginine to citrulline on histone tails and other proteins. This inhibition has downstream effects on various signaling pathways, including inflammation and gene regulation.
By providing this detailed guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and accelerating scientific discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
